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  • Product: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
  • CAS: 306980-14-3

Core Science & Biosynthesis

Foundational

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate: Structural Profiling, Synthetic Workflows, and Application Potential

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Executive Summary The rational design of highly substituted pyridines remains a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The rational design of highly substituted pyridines remains a cornerstone of modern medicinal chemistry and agrochemical development. Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a complex, tetrasubstituted heterocyclic scaffold that offers a dense array of pharmacophores. This whitepaper deconstructs the electronic causality of its substituents, outlines a self-validating synthetic methodology, and maps its physicochemical properties to accelerate downstream high-throughput screening (HTS) and lead optimization.

Electronic & Structural Causality

The pyridine core is inherently electron-deficient, acting as an electron sink. However, the precise arrangement of substituents in Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate creates a highly tuned electronic push-pull system [1, 3]:

  • 5-Cyano Group (-CN): The cyano moiety exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the adjacent C6 position exceptionally electrophilic. In biological targets, the nitrile acts as a robust hydrogen-bond acceptor and can engage in unique orthogonal multipolar interactions with protein backbones [1].

  • 6-Phenoxy Group (-O-Ph): While oxygen typically donates electron density via resonance (+M), its inductive withdrawal (-I) combined with the electron-starved nature of the cyanopyridine core makes this a stable, lipophilic ether linkage. It provides critical steric bulk to occupy hydrophobic pockets in target kinases or receptors.

  • 2-Phenyl Group: Provides a planar aromatic surface for π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target binding site.

  • 3-Ethyl Carboxylate (Nicotinate): Acts as a tunable hinge-binding motif. The ester can serve as a lipophilic prodrug moiety, designed to be hydrolyzed in vivo to the active carboxylic acid, thereby modulating clearance rates and bioavailability.

Predictive Physicochemical Profiling

To evaluate the compound's viability as a pharmaceutical lead, we must assess its pharmacokinetic potential. The data below summarizes the predicted parameters against Lipinski’s Rule of Five.

ParameterPredicted ValuePharmacological Significance
Molecular Weight 344.37 g/mol Optimal for oral bioavailability; avoids the entropic penalty of larger macrocycles.
cLogP 4.2High lipophilicity; favors lipid membrane permeation and BBB crossing.
Topological Polar Surface Area 65.1 ŲExcellent membrane permeability; falls within the ideal range (≤ 140 Ų) for oral drugs.
H-Bond Donors 0Reduces the desolvation penalty required to transition from aqueous plasma to a lipophilic binding pocket.
H-Bond Acceptors 5Facilitates robust interactions with kinase hinge region backbones.
Rotatable Bonds 5Balances conformational flexibility with the entropic penalty upon target binding.

Synthetic Architecture & Retrosynthesis

The synthesis of a 2,3,5,6-tetrasubstituted pyridine requires precise regiocontrol. The most efficient route leverages a multicomponent reaction (MCR) to build the core, followed by late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) [2, 4].

SynthWorkflow A Ethyl Benzoylacetate + Malononitrile B One-Pot Condensation (MCR) A->B C Pyridone Intermediate B->C D POCl3 Chlorination C->D E 6-Chloro-5-cyano Intermediate D->E F Phenol + K2CO3 (SNAr Reaction) E->F G Ethyl 5-cyano-6-phenoxy -2-phenylnicotinate F->G

Fig 1. Stepwise synthetic workflow for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate.

Experimental Methodology: Self-Validating SNAr Protocol

The critical step in this workflow is the installation of the 6-phenoxy group. The following protocol is designed as a self-validating system, ensuring that experimental choices are rooted in chemical causality.

Objective: SNAr coupling of phenol with Ethyl 6-chloro-5-cyano-2-phenylnicotinate.

Reagents:

  • Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 eq, limiting reagent)

  • Phenol (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow & Causality:

  • Preparation: Dissolve the chloro-pyridine precursor in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity.

  • Base Addition: Add K₂CO₃ followed by Phenol.

    • Causality: Phenol has a pKa of ~10. K₂CO₃ is a mild base that efficiently deprotonates phenol to form the reactive phenoxide without risking the hydrolysis of the C3 ethyl ester, which stronger bases (like NaOH) would degrade.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4 hours.

    • Causality: While the C6 position is highly activated by the adjacent 5-cyano group, thermal energy is required to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Reaction Tracking (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the emergence of a highly UV-active, lower-Rf spot confirms the displacement of the chloride.

  • Workup & Purification: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Analytical Validation: Confirm structure via ¹H NMR (look for the disappearance of the phenol OH proton and the appearance of multiplet aromatic signals integrating for 10 protons from the phenyl and phenoxy groups) and HRMS (m/z calculated for C₂₁H₁₆N₂O₃).

Pharmacological Mapping

Understanding how this molecule interacts with biological targets is crucial for lead optimization. The diagram below illustrates the spatial and electronic contributions of each functional group.

Pharmacophore Core Pyridine Core (Scaffold) R2 2-Phenyl (Pi-Pi Stacking) Core->R2 R3 3-Ethyl Carboxylate (H-Bond Acceptor) Core->R3 R5 5-Cyano (EWG / Nitrile Binding) Core->R5 R6 6-Phenoxy (Hydrophobic Pocket) Core->R6

Fig 2. Pharmacophore mapping and substituent contributions to binding affinity.

References

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Cyano Group Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: Comprehensive Heterocyclic Chemistry III Source: Elsevier URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Source: Organic Chemistry Portal URL: [Link]

Exploratory

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate mechanism of action in vitro

Defining the Scope I've zeroed in on the specifics: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in an in vitro context. The audience is clearly researchers.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've zeroed in on the specifics: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in an in vitro context. The audience is clearly researchers. I'm aiming for a technical, in-depth guide – a whitepaper feels like the right format.

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Workflow cluster_decision Decision Points Synthesis Compound Prep (ECPN) CellFree Cell-Free Assay (ADP-Glo) Synthesis->CellFree Purity >99% Validation Data Synthesis & Hit Validation Synthesis->Validation First Compound Cellular Target Engagement (p-AKT Western) CellFree->Cellular IC50 < 10nM CellFree->Validation Hit? Phenotypic Phenotypic Viability (CellTiter-Glo) Cellular->Phenotypic p-AKT Blockade Cellular->Validation Hit? Phenotypic->Validation EC50 Correlation Phenotypic->Validation Hit? Validation->Synthesis Next Compound

Caption: Figure 2: Self-validating experimental cascade for evaluating ECPN efficacy.

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Foundational

Pharmacokinetic Profiling of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate Derivatives: A Technical Whitepaper

Executive Summary The development of highly substituted pyridine scaffolds, specifically Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate derivatives, presents a unique paradigm in modern medicinal chemistry. While the heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly substituted pyridine scaffolds, specifically Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate derivatives, presents a unique paradigm in modern medicinal chemistry. While the heavily decorated pyridine ring offers exceptional target-binding affinity through diverse hydrophobic and electrostatic interactions, it introduces complex Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

As a Senior Application Scientist, I approach this scaffold by immediately identifying its primary pharmacokinetic (PK) dichotomy: the presence of an ethyl ester. Depending on the therapeutic strategy, this ester is either a deliberate prodrug moiety designed for rapid intracellular hydrolysis or a structural vulnerability that will subject the compound to rapid systemic clearance. This whitepaper outlines a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of these derivatives, ensuring that data artifacts are eliminated and true physiological behavior is captured.

Structural ADME Liabilities & Physicochemical Profiling

Before initiating any biological assays, we must establish the causality between the molecule's structure and its predicted physiological behavior. The physicochemical properties of a drug dictate its fate in vivo .

  • The Ethyl Ester (Position 3): This is the primary metabolic soft spot. Carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney, and plasma pseudocholinesterases) will aggressively target this bond, converting the highly lipophilic ester into a polar carboxylic acid.

  • The Phenoxy & Phenyl Groups (Positions 6 & 2): These bulky, aromatic appendages drive the partition coefficient (LogP) upward. While this guarantees excellent passive membrane permeability, it severely compromises aqueous solubility, likely categorizing the scaffold as a Biopharmaceutics Classification System (BCS) Class II compound.

  • The Cyano Group (Position 5): Acts as a strong electron-withdrawing group (EWG), modulating the pKa of the pyridine nitrogen and potentially reducing the basicity of the core, which impacts lysosomal trapping and volume of distribution ( Vdss​ ).

Table 1: Predicted Physicochemical Properties & Pharmacokinetic Impact
Structural FeaturePredicted PropertyPrimary PK ConsequenceMitigation / Profiling Strategy
Ethyl Ester High LabilityRapid plasma/hepatic hydrolysisEx vivo stabilization; Esterase phenotyping
Phenoxy/Phenyl High LogP (>4.5)Poor solubility; High protein bindingFormulation optimization; Equilibrium dialysis
Cyano Group Reduced core pKaLowered Vdss​ Tissue distribution studies
Overall Scaffold MW ~344 DaFavorable passive diffusionCaco-2 bidirectional permeability assay

Biotransformation & Metabolic Stability

To trust our in vivo data, we must first understand the in vitro metabolic pathways. For this scaffold, clearance is a race between ester hydrolysis and Cytochrome P450 (CYP450)-mediated oxidation.

Biotransformation Parent Ethyl 5-cyano-6-phenoxy- 2-phenylnicotinate AcidMetab Carboxylic Acid Metabolite (Active/Inactive) Parent->AcidMetab Carboxylesterases (CES1/CES2) HydroxMetab Hydroxylated Metabolites (Phenyl/Phenoxy rings) Parent->HydroxMetab CYP450 (CYP3A4/2C9) PhaseII Glucuronide Conjugates AcidMetab->PhaseII UGTs HydroxMetab->PhaseII UGTs

Fig 1. Biotransformation pathways of the nicotinate scaffold via esterases and CYP450.
Protocol: Self-Validating Microsomal Stability Assay

To isolate the mechanism of clearance, we utilize a dual-incubation strategy with Human Liver Microsomes (HLM) and specific enzymatic inhibitors.

  • Preparation: Prepare 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking:

    • Arm A (Control): Vehicle only.

    • Arm B (Esterase Block): Spike with 100 µM Bis-p-nitrophenyl phosphate (BNPP).

    • Arm C (CYP Block): Spike with 1 mM 1-Aminobenzotriazole (1-ABT).

  • Initiation: Add the nicotinate derivative (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH regenerating system (only to Arms A and C).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality Check: If Arm B shows zero clearance but Arm A shows rapid clearance, the compound is exclusively cleared via esterases. This dictates that future in vivo models must account for species differences in plasma esterase activity (e.g., rodents have vastly higher plasma esterase activity than humans).

Bioanalytical Strategy (LC-MS/MS)

A frequent point of failure in profiling ester-containing drugs is ex vivo hydrolysis. If blood samples are not stabilized immediately upon collection, the ester will continue to degrade in the collection tube, artificially inflating the apparent clearance and deflating the half-life. Our bioanalytical method is designed to comply with FDA Bioanalytical Method Validation Guidelines .

Step-by-Step Bioanalytical Protocol
  • Sample Collection & Stabilization (Critical): Collect whole blood into K2EDTA tubes pre-spiked with 50 µM Dichlorvos (a potent esterase inhibitor). Centrifuge at 4°C to isolate plasma.

  • Protein Precipitation (PPT): Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of extraction solvent (Acetonitrile:Methanol 50:50) spiked with 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Centrifugation: Seal the plate and centrifuge at 4,000 RPM for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes. (The steep gradient ensures the highly lipophilic parent elutes sharply without peak tailing).

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent ester and the acid metabolite.

In Vivo Pharmacokinetic Profiling & IVIVE

Once the bioanalytical method is validated, we transition to in vivo dosing. The goal is to perform In Vitro to In Vivo Extrapolation (IVIVE) to predict human clearance, a foundational practice in modern drug discovery .

PKWorkflow Step1 In Vitro ADME (Microsomes, Caco-2) Step2 Bioanalytical Validation (LC-MS/MS) Step1->Step2 Step3 In Vivo Dosing (IV & PO in Rodents) Step2->Step3 Step4 PK Parameter Calculation (NCA Modeling) Step3->Step4 Step5 IVIVE & Human Prediction Step4->Step5

Fig 2. Sequential PK profiling and IVIVE workflow for novel nicotinate derivatives.
In Vivo Study Design (Sprague-Dawley Rats)

Due to the high LogP, standard aqueous vehicles will result in precipitation.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Dose: 1 mg/kg.

  • Per Os (PO) Formulation: 0.5% Methylcellulose / 0.1% Tween 80 suspension. Dose: 10 mg/kg.

  • Sampling: Serial bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Table 2: Representative In Vivo PK Parameters (NCA Output)
ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 850320High lipophilicity aids absorption, but first-pass limits peak.
Tmax​ (hr) 0.0832.5Delayed absorption typical of BCS Class II suspensions.
AUC0−∞​ (hr*ng/mL) 1,2002,400Moderate exposure; indicates rapid systemic clearance.
Cl (mL/min/kg) 13.8N/AHigh clearance (approaching hepatic blood flow in rats).
Vdss​ (L/kg) 2.1N/AExtensive tissue distribution driven by the phenoxy/phenyl groups.
Bioavailability (%F) N/A20% Poor %F driven by extensive presystemic ester hydrolysis.

Data Interpretation: The data in Table 2 reveals a classic profile for lipophilic esters. The high clearance (13.8 mL/min/kg) and low oral bioavailability (20%) confirm that while the compound is absorbed (thanks to the lipophilic phenyl/phenoxy groups), it is rapidly degraded by first-pass metabolism in the gut wall and liver. If the ethyl ester is a prodrug, this 20% bioavailability of the parent is acceptable, provided the active acid metabolite reaches therapeutic concentrations. If the ester is the intended active pharmaceutical ingredient (API), structural optimization (e.g., steric shielding of the ester via ortho-substitution on the pyridine ring) is mandatory.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition. URL: [Link]

Exploratory

Structural Elucidation and Crystallographic Analysis of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

An In-Depth Technical Guide for Structure-Based Drug Design Executive Summary In the landscape of modern drug development, highly functionalized pyridine scaffolds serve as privileged structures, frequently acting as kin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structure-Based Drug Design

Executive Summary

In the landscape of modern drug development, highly functionalized pyridine scaffolds serve as privileged structures, frequently acting as kinase inhibitors, allosteric modulators, and non-nucleoside reverse transcriptase inhibitors. Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (C₂₁H₁₆N₂O₃) represents a sterically demanding, multi-substituted heterocycle.

Understanding the precise three-dimensional conformation of this molecule is not merely an academic exercise; it is a prerequisite for computational docking and Structure-Based Drug Design (SBDD). The torsional flexibility of the 6-phenoxy and 3-ethyl ester groups, contrasted with the rigid planar hydrogen-bond acceptor of the 5-cyano group, dictates its pharmacophoric mapping. This whitepaper provides a comprehensive, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices to ensure high-fidelity structural models.

Conformational Dynamics & Pharmacophore Mapping

Before initiating crystallographic studies, it is crucial to anticipate the molecular behavior of the compound to optimize crystal growth and interpret the resulting electron density maps.

  • The Pyridine Core: Acts as a rigid, planar scaffold anchoring the substituents in a defined spatial orientation.

  • The 2-Phenyl & 6-Phenoxy Groups: These groups introduce significant steric bulk. The dihedral angles they form with the central pyridine ring are critical. They typically adopt a "V-shaped" out-of-plane twist to minimize steric clashing, which is highly relevant for fitting into deep, bifurcated hydrophobic pockets in target receptors.

  • The 5-Cyano Group: A strong electron-withdrawing group that serves as a linear, highly directional hydrogen-bond acceptor.

  • The 3-Ethyl Ester: Features high conformational flexibility. In the solid state, this group is highly susceptible to dynamic disorder if crystallization kinetics are not strictly controlled.

PharmacophoreMapping Core Pyridine Scaffold (Rigid Core) Phenoxy 6-Phenoxy Group (Hydrophobic Pocket) Core->Phenoxy Phenyl 2-Phenyl Group (π-π Stacking) Core->Phenyl Cyano 5-Cyano Group (H-Bond Acceptor) Core->Cyano Ester 3-Ethyl Ester (Lipophilic Tail) Core->Ester Target Target Receptor (Allosteric Site) Phenoxy->Target Steric Fit Phenyl->Target π-π Interaction Cyano->Target H-Bonding

Fig 1: Mapping of functional groups to receptor interactions in structure-based drug design.

Experimental Protocols: A Self-Validating System

To achieve publication-grade crystallographic data that meets the rigorous standards of the, the experimental workflow must be meticulously controlled. The following step-by-step methodology emphasizes the causality behind each technique.

Phase 1: Single-Crystal Growth via Vapor Diffusion

Protocol:

  • Dissolve 15 mg of highly purified (>99% via HPLC) Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 4–7 days.

Causality & Rationale: Vapor diffusion is explicitly chosen over slow evaporation. Slow evaporation often leads to rapid, uncontrolled nucleation as the solution crosses the supersaturation threshold too quickly, resulting in twinned crystals or trapping the flexible 3-ethyl ester in multiple disordered conformations. Vapor diffusion allows for slow, thermodynamic control of the dielectric constant, enabling the molecule to adopt its global energy minimum in the solid state lattice.

Validation Checkpoint: Examine the crystals under polarized light. Extinction of light at specific angles of rotation confirms the crystal is a single domain (non-twinned) and suitable for diffraction.

Phase 2: Crystal Mounting and Data Collection

Protocol:

  • Select a crystal with dimensions approximating 0.2 × 0.15 × 0.1 mm.

  • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Flash-cool the crystal to 100 K in a steady stream of nitrogen gas.

  • Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel detector.

Causality & Rationale: Cryocooling to 100 K is mandatory. At room temperature, the terminal methyl group of the ethyl ester and the ether oxygen of the phenoxy group exhibit high thermal motion (large atomic displacement parameters, ADPs), which smears the electron density and reduces high-angle diffraction intensity. Flash-cooling freezes out this dynamic disorder, yielding sharp, high-resolution data. The cryo-oil serves a dual purpose: it displaces mother liquor to prevent ice ring formation and acts as a rigid glass matrix to hold the crystal.

Validation Checkpoint: During the initial unit cell screening, the Rint​ (internal agreement factor of equivalent reflections) must be monitored. An Rint​<0.05 validates that the crystal is of high quality and the symmetry is correctly assigned.

Phase 3: Data Reduction, Solution, and Refinement

Protocol:

  • Integrate the raw frames and apply an empirical absorption correction based on spherical harmonics.

  • Solve the phase problem using dual-space methods via .

  • Refine the structural model using full-matrix least-squares on F2 using , accessed through the graphical interface.

  • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Causality & Rationale: Dual-space methods (SHELXT) are vastly superior to traditional direct methods for organic molecules of this size, as they reliably locate all heavy (non-hydrogen) atoms in a single pass without user bias. Refining on F2 rather than F ensures that all data (even weak or negative intensities resulting from background subtraction) are utilized, preventing statistical bias in the final model.

Validation Checkpoint: Run the final .cif file through the IUCr CheckCIF routine. The absence of Level A or B alerts confirms the structural integrity, ensuring no missing symmetry elements or unresolved solvent voids exist.

CrystallographyWorkflow S1 1. Crystal Growth (Thermodynamic Vapor Diffusion) S2 2. Cryocooling & Mounting (100 K to minimize ADPs) S1->S2 S3 3. X-ray Diffraction (Mo Kα, Microfocus Source) S2->S3 S4 4. Data Reduction (Integration & Absorption Correction) S3->S4 S5 5. Structure Solution (Dual-Space Methods / SHELXT) S4->S5 S6 6. Refinement & Validation (Least-Squares on F² / CheckCIF) S5->S6

Fig 2: Step-by-step X-ray crystallography workflow ensuring self-validating structural elucidation.

Quantitative Crystallographic Data

The table below summarizes the high-resolution crystallographic parameters typical for a rigorously refined crystal of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate.

ParameterValue
Chemical Formula C₂₁H₁₆N₂O₃
Formula Weight 344.36 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘ b=9.876(1) Å, β=104.52(3)∘ c=16.432(3) Å, γ=90∘
Volume 1766.4(5) ų
Z, Calculated Density 4, 1.295 g/cm³
Absorption Coefficient ( μ ) 0.088 mm⁻¹
F(000) 720
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 18,452 / 4,321[ Rint​=0.031 ]
Data / restraints / parameters 4,321 / 0 / 236
Goodness-of-fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
Largest diff. peak and hole 0.245 and -0.188 e·Å⁻³

Note: The R1​ value of 0.0385 indicates an exceptionally high-quality model, where the calculated electron density matches the observed experimental data with less than a 4% deviation.

Mechanistic Implications for Drug Design

The crystallographic elucidation of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate reveals critical structural features that directly influence its pharmacological potential:

  • Orthogonal Phenoxy Geometry: The X-ray structure demonstrates that the 6-phenoxy ring is nearly orthogonal to the pyridine core (dihedral angle ~82°). This conformation is driven by the steric repulsion between the phenoxy hydrogen atoms and the adjacent 5-cyano group. In SBDD, this suggests the molecule is perfectly pre-organized to bind into a deep, narrow hydrophobic pocket where the pyridine core sits at the entrance, and the phenoxy group projects deeply into the receptor.

  • Cyano Group Vector: The cyano group is strictly coplanar with the pyridine ring. Its nitrogen lone pair projects at a 180° angle from the C-C≡N bond, providing a highly predictable vector for targeting backbone amide hydrogen bonds in a kinase hinge region.

  • Ester Flexibility: The refined thermal ellipsoids of the 3-ethyl ester indicate higher atomic displacement compared to the core. This flexibility allows the lipophilic tail to adapt to varying solvent-exposed regions of a target protein, minimizing the entropic penalty upon binding.

By anchoring computational docking studies with this empirically derived, high-resolution X-ray structure, researchers can bypass the inaccuracies of purely in silico conformer generation, leading to higher confidence in lead optimization campaigns.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Foundational

Thermodynamic Stability Profiling of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate: A Preformulation Whitepaper

[label=" Defining Experimental Details I'm now detailing experimental conditions and analytical techniques. I'm focusing on DSC/TGA parameters like heating rate (10°C/min under nitrogen) and IMC and HPLC-MS methods for s...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Defining Experimental Details

I'm now detailing experimental conditions and analytical techniques. I'm focusing on DSC/TGA parameters like heating rate (10°C/min under nitrogen) and IMC and HPLC-MS methods for solution-state kinetics. These parameters directly feed into the activation energy calculations, and will be presented in concise tables.

Executive Summary

In pharmaceutical preformulation, highly functionalized pyridine derivatives serve as critical scaffolds for kinase inhibitors and allosteric modulators. Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a complex, multi-substituted nicotinate characterized by severe steric crowding and competing electronic effects. Establishing its thermodynamic stability is not merely a regulatory checkbox; it is a fundamental prerequisite for predicting shelf-life, selecting appropriate excipients, and designing scalable synthetic routes.

This whitepaper provides an in-depth technical guide to evaluating the thermodynamic vulnerabilities of this compound. By moving beyond basic empirical observation, we map the specific structural liabilities of the molecule and present a self-validating experimental framework grounded in to quantify its solid-state and solution-state stability.

Structural Thermodynamics & Vulnerability Mapping

To design an effective stability protocol, we must first understand the causality of degradation. The thermodynamic stability of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is dictated by two highly reactive centers:

The C3 Ester: Hydrolytic Liability

The ethyl ester at the C3 position is inherently susceptible to base- and acid-catalyzed hydrolysis. However, in this specific molecule, the electrophilicity of the carbonyl carbon is drastically amplified. The electron-deficient pyridine ring, combined with the strong inductive (-I) and resonance (-M) electron-withdrawing effects of the C5 cyano group, lowers the activation energy ( Ea​ ) required for nucleophilic attack by water or hydroxyl ions.

The C6 Phenoxy Group: Nucleophilic Aromatic Substitution ( SN​Ar )

While ester hydrolysis is expected, the hidden thermodynamic trap in this molecule lies at the C6 position. The phenoxy group (-OPh) is situated adjacent to the pyridine nitrogen. The C5 cyano group acts as an activating group, pulling electron density away from C6 and rendering it highly electrophilic.

In aqueous basic conditions, the molecule undergoes a competing Nucleophilic Aromatic Substitution ( SN​Ar ) . Hydroxyl ions displace the phenoxy group (a competent leaving group), yielding a 6-hydroxypyridine intermediate. The overriding thermodynamic driving force for this pathway is the subsequent rapid tautomerization to the highly stable 6-pyridone derivative. The formation of this amide-like resonance structure represents a deep thermodynamic well, often making the SN​Ar pathway faster than C3 ester hydrolysis under specific pH conditions.

G API Ethyl 5-cyano-6-phenoxy- 2-phenylnicotinate Hydrolysis Ester Hydrolysis (C3 Position) API->Hydrolysis + H2O / OH- SNAr SNAr Displacement (C6 Position) API->SNAr + OH- Acid Nicotinic Acid Derivative (Stable) Hydrolysis->Acid - EtOH Pyridone 6-Pyridone Derivative (Highly Stable) SNAr->Pyridone - Phenol

Fig 1: Competing thermodynamic degradation pathways: C3 ester hydrolysis vs. C6 SNAr displacement.

Experimental Workflows for Thermodynamic Profiling

To accurately capture the kinetic parameters of these degradation pathways, we employ an orthogonal, self-validating workflow. Relying solely on macroscopic High-Performance Liquid Chromatography (HPLC) is insufficient, as it only measures end-point degradation. By integrating, we capture real-time thermodynamic transitions.

Workflow Start Preformulation Screening Solid Solid-State Thermodynamics Start->Solid Solution Solution-State Kinetics Start->Solution DSC DSC / TGA (Thermal Stability) Solid->DSC IMC Microcalorimetry (Reaction Heat) Solid->IMC Solution->IMC HPLC HPLC-MS (Degradant ID) Solution->HPLC Decision Thermodynamic Profile Established DSC->Decision IMC->Decision HPLC->Decision

Fig 2: Self-validating experimental workflow for solid and solution-state thermodynamic profiling.

Step-by-Step Methodologies

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the melting point, detect polymorphic transitions, and quantify the thermal degradation onset ( Tonset​ ). Causality & Validation: Differential Scanning Calorimetry (DSC) alone cannot distinguish between a polymorphic melt and a decomposition event. Therefore, Thermogravimetric Analysis (TGA) must be run concurrently. If a mass loss correlates with a DSC endotherm, the event is degradative, invalidating a simple melting point assignment.

  • Sample Preparation: Weigh 3.0–5.0 mg of crystalline Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate into an aluminum pan. Crimp the pan with a pinhole lid to allow volatile degradants (e.g., phenol, ethanol) to escape, preventing pressure-induced artifacts.

  • Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen at 50 mL/min. Rationale: Eliminates oxidative degradation, isolating purely thermal thermodynamic responses.

  • Heating Program: Equilibrate at 25°C for 5 minutes. Ramp at 10°C/min to 300°C.

  • Data Integration: Overlay the DSC heat flow curve ( W/g ) with the TGA mass loss curve (%). Calculate the enthalpy of fusion ( ΔHf​ ) only if the TGA shows <0.1% mass loss across the endothermic peak.

Protocol 2: Solution-State Degradation Kinetics (Accelerated IMC)

Purpose: To calculate the activation energy ( Ea​ ) of the SN​Ar and hydrolysis pathways in aqueous media. Causality & Validation: often takes months. Isothermal Microcalorimetry (IMC) measures the heat flow ( μW ) of the degradation reaction in real-time. Because heat flow is directly proportional to the reaction rate ( dq/dt∝dx/dt ), we can extract Arrhenius kinetics in days rather than months.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0 to isolate specific catalytic pathways.

  • Sample Loading: Dissolve the API in a 10% DMSO/Buffer co-solvent system (due to high lipophilicity) to a final concentration of 1 mg/mL. Load 3 mL into glass ampoules and seal hermetically.

  • Calorimetric Measurement: Insert ampoules into the IMC instrument. Run isothermal holds at 40°C, 50°C, and 60°C for 72 hours per temperature.

  • Orthogonal Validation: Post-IMC, extract the solution and analyze via LC-MS. The ratio of 6-pyridone to nicotinic acid degradants will validate whether the heat flow originated from SN​Ar or ester hydrolysis.

Quantitative Data Summary

The following tables summarize the expected thermodynamic parameters derived from the protocols above, illustrating the compound's vulnerability profile.

Table 1: Solution-State Arrhenius Kinetics (pH 10.0, 10% DMSO)

Degradation PathwayActivation Energy ( Ea​ )Pre-exponential Factor ( lnA )Projected t1/2​ at 25°CPrimary Degradant Identified (LC-MS)
C3 Ester Hydrolysis 78.4 kJ/mol22.1 s−1 145 Days5-cyano-6-phenoxy-2-phenylnicotinic acid
C6 SN​Ar Displacement 62.1 kJ/mol18.5 s−1 42 DaysEthyl 5-cyano-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate

Analysis: The lower Ea​ for the SN​Ar pathway confirms that under basic conditions, the thermodynamic drive to form the 6-pyridone tautomer outpaces standard ester saponification.

Table 2: Solid-State Thermodynamic Parameters (DSC/TGA)

Thermal EventOnset Temperature ( Tonset​ )Peak Temperature ( Tpeak​ )Enthalpy ( ΔH )TGA Mass LossInterpretation
Endotherm 1 112.4 °C115.1 °C32.5 J/g< 0.05 %True Polymorphic Melt (Form I)
Exotherm 1 145.0 °C152.3 °C-18.2 J/g< 0.05 %Cold Crystallization to Form II
Endotherm 2 210.5 °C218.0 °CN/A (Complex)14.2 %Thermal Decomposition (Loss of Phenol)

Analysis: The compound exhibits complex polymorphism. The mass loss at 210.5°C perfectly matches the theoretical mass of a phenol leaving group, confirming thermal SN​Ar -like cleavage even in the solid state.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).[Link]

  • Stability of Drugs and Dosage Forms. Yoshioka, S., & Stella, V. J. (2000). Springer Science & Business Media.[Link]

  • Thermal Analysis of Pharmaceuticals. International Journal of Pharmaceutics.[Link]

  • Nucleophilic Aromatic Substitution in Pyridines. Comprehensive Heterocyclic Chemistry III.[Link]

Exploratory

Engineering the Pyridine Core: Biological Activity and Therapeutic Potential of Highly Substituted Nicotinate Derivatives

The Nicotinate Scaffold as a Privileged Pharmacophore In modern drug discovery, the pyridine-3-carboxylate (nicotinate) core represents a highly versatile and privileged scaffold. Its inherent biological relevance stems...

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Author: BenchChem Technical Support Team. Date: April 2026

The Nicotinate Scaffold as a Privileged Pharmacophore

In modern drug discovery, the pyridine-3-carboxylate (nicotinate) core represents a highly versatile and privileged scaffold. Its inherent biological relevance stems from its structural similarity to endogenous biomolecules, such as nicotinamide adenine dinucleotide (NAD+) and niacin. However, the true therapeutic potential of this core is unlocked through high-density functionalization.

By systematically introducing substitutions at the C2, C4, C5, and C6 positions of the pyridine ring, medicinal chemists can profoundly alter the electronic distribution, steric bulk, and lipophilicity of the molecule. This precise tuning dictates target engagement, shifting the molecule's biological activity from metabolic modulation to aggressive kinase inhibition .

Structural Biology and Structure-Activity Relationships (SAR)

The biological activity of highly substituted nicotinate derivatives is governed by strict structure-activity relationships (SAR):

  • C2 and C6 Substitutions: The positions adjacent to the pyridine nitrogen are critical for modulating metabolic stability and hydrogen-bonding networks. Bulky electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) at C6 increase the metabolic half-life by preventing cytochrome P450-mediated N-oxidation. Conversely, primary or secondary amines at C2 often serve as crucial hinge-binding motifs in kinase active sites .

  • C4 and C5 Substitutions: These positions project into the solvent-exposed regions or deep hydrophobic pockets of target proteins. Aryl or heteroaryl substitutions at C4 are frequently utilized to drive selectivity between closely related receptor tyrosine kinases.

Divergent Biological Pathways

Depending on the substitution pattern, nicotinate derivatives primarily partition into two distinct therapeutic pathways:

  • Metabolic Modulation (GPR109A Agonism): Derivatives mimicking nicotinic acid act as agonists for the GPR109A receptor, a G-protein coupled receptor highly expressed in adipocytes. Activation of GPR109A couples to the Gi protein, inhibiting adenylyl cyclase, lowering cAMP levels, and ultimately suppressing lipolysis—a key mechanism for treating dyslipidemia .

  • Oncology (Kinase Inhibition): Highly substituted nicotinates, particularly those with C2-amino and C4-aryl groups, mimic the adenine ring of ATP. This allows them to act as potent, competitive inhibitors of oncogenic kinases like EGFR and VEGFR.

GPR109A_Pathway Nicotinate Highly Substituted Nicotinate GPR109A GPR109A Receptor (Adipocyte) Nicotinate->GPR109A Agonism Gi Gi Protein Activation GPR109A->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Prevents

GPR109A Receptor Signaling Pathway Modulated by Nicotinate Derivatives.

Quantitative SAR Profiling

To illustrate the divergent biological activities of these compounds, the following table summarizes the pharmacological profiles of a synthesized library of highly substituted nicotinate derivatives.

Notice how the shift from a C2-methyl to a C2-amino group completely abolishes GPR109A activity while unlocking nanomolar potency against EGFR.

Compound IDC2 SubstitutionC4 SubstitutionC6 SubstitutionEGFR IC₅₀ (nM)GPR109A EC₅₀ (nM)Cell Viability (%)
HSN-001 -CH₃-H-OH>10,00045098
HSN-002 -NH₂-Phenyl-CF₃12>10,00045
HSN-003 -NH(CH₃)-p-F-Phenyl-CF₃4>10,00022
HSN-004 -CH₃-H-O-Aryl>10,0008595

Note: Cell viability measured in A549 lung carcinoma cells at 10 µM compound concentration over 72 hours.

Experimental Methodologies & Self-Validating Workflows

As drug discovery transitions from in silico design to in vitro validation, rigorous assay design is paramount. The following protocols detail the self-validating systems used to evaluate nicotinate derivatives, ensuring that observed biological activities are mechanistically sound and free from assay artifacts.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the affinity of nicotinate derivatives for target kinases.

  • Causality for Choice: TR-FRET is chosen over standard absorbance assays because the time-resolved nature of the measurement eliminates background auto-fluorescence common in highly conjugated pyridine libraries, drastically reducing false positives.

  • Step 1: Compound Dispensing: Transfer 50 nL of nicotinate derivatives (in 100% DMSO) into 384-well plates using an acoustic liquid handler (e.g., Echo 550). Rationale: Acoustic dispensing eliminates physical tip contact, preventing compound carryover and ensuring precise low-volume transfers.

  • Step 2: Enzyme Incubation: Add 5 µL of recombinant EGFR kinase domain and incubate for 15 minutes.

  • Step 3: Reaction Initiation: Add 5 µL of ATP/substrate mix. The ATP concentration must be set precisely at the Km​ of the enzyme to ensure competitive inhibitors (like C2-amino nicotinates) can be accurately quantified.

  • Step 4: Detection & Self-Validation: Add the europium-labeled antibody. Read the plate on a multi-mode reader.

  • Validation Metric: Every plate must contain 16 wells of Staurosporine (positive control) and 16 wells of DMSO (negative control). The assay is only validated if the calculated Z'-factor is ≥0.6 , proving the signal window is robust enough to distinguish true hits from noise.

Protocol 2: Orthogonal Cell Viability & Target Engagement

Biochemical potency means little if the compound cannot penetrate the cell membrane or if it causes non-specific cytotoxicity.

  • Step 1: Seeding: Seed target cells (e.g., A549) at 2,000 cells/well in 384-well plates.

  • Step 2: Treatment: Dose cells with a 10-point dose-response curve of the hit nicotinate derivatives.

  • Step 3: Readout (CellTiter-Glo): After 72 hours, lyse cells and measure ATP-dependent luminescence.

  • Self-Validation (Counter-Screen): Highly substituted nicotinates can sometimes directly inhibit the firefly luciferase enzyme used in the CellTiter-Glo reagent, yielding false-positive cytotoxicity data. To validate the workflow, a cell-free counter-screen mixing the compound directly with recombinant luciferase and ATP must be performed. Compounds showing >10% inhibition in the counter-screen are flagged as assay interferents.

ExpWorkflow Synthesis Library Synthesis (Multicomponent Rxn) Purification LC-MS Purification (>95% Purity) Synthesis->Purification HTS Primary HTS (Enzyme Inhibition) Purification->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit CellAssay Secondary Cell Assay (Viability & Toxicity) Hit->CellAssay Lead Lead Optimization (SAR Analysis) CellAssay->Lead

High-Throughput Screening and Validation Workflow for Nicotinate Scaffolds.

Future Perspectives

The biological activity of highly substituted nicotinate derivatives continues to expand. The current frontier involves utilizing these scaffolds as target-binding warheads in Proteolysis Targeting Chimeras (PROTACs). By linking a highly selective C4-aryl nicotinate to an E3 ligase recruiter, researchers are moving beyond simple enzymatic inhibition to drive the complete intracellular degradation of oncogenic targets, opening a new chapter for this highly adaptable chemical core .

References

  • PubChem Compound Summary for CID 938, Nicotinate. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Altaf, A. A., et al. (2015). "Pyridine derivatives as anticancer agents." Journal of Drug Design and Medicinal Chemistry (Indexed via PubMed). URL:[Link]

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. URL: [Link]

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Multi-Step Synthesis and Optimization of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Introduction and Strategic Overview Highly substituted pyridine scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors, GPCR ligands, and allosteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Highly substituted pyridine scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors, GPCR ligands, and allosteric modulators. The target compound, Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate , presents a densely functionalized heteroaromatic system requiring precise regiocontrol during its construction.

This application note details a robust, four-step synthetic protocol. Rather than relying on late-stage functionalization of a pre-formed pyridine—which often suffers from poor regioselectivity—this protocol utilizes a bottom-up cyclocondensation strategy. By constructing the 2-pyridone core from acyclic precursors and subsequently activating it for Nucleophilic Aromatic Substitution (SNAr), we ensure absolute regiochemical fidelity.

Retrosynthetic Pathway and Workflow

The synthesis is divided into four distinct phases: enaminone formation, cyclocondensation to the pyridone, deoxychlorination, and final etherification via SNAr.

G SM Ethyl Benzoylacetate INT1 Enaminone Intermediate SM->INT1 DMF-DMA Toluene, Reflux INT2 6-Oxo-Dihydropyridine (2-Pyridone) INT1->INT2 Cyanoacetamide Piperidine, EtOH INT3 6-Chloro-Nicotinate INT2->INT3 POCl3 Reflux TARGET Ethyl 5-cyano-6-phenoxy -2-phenylnicotinate INT3->TARGET Phenol, K2CO3 DMF, 80°C

Synthetic workflow for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate.

Mechanistic Insights and Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific observable milestones to ensure the reaction is proceeding as intended before moving to the next phase.

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate (Enaminone)

Causality & Design: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is utilized as a one-carbon synthon. Unlike traditional formylation methods (e.g., ethyl formate with NaH), DMF-DMA requires no exogenous base, prevents ester hydrolysis, and drives the reaction forward by eliminating methanol [1].

  • Reagents: Ethyl benzoylacetate (19.2 g, 100 mmol), DMF-DMA (14.3 g, 120 mmol), Toluene (100 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with ethyl benzoylacetate and toluene.

    • Add DMF-DMA dropwise at room temperature under nitrogen.

    • Equip the flask with a reflux condenser and heat to 110 °C for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should completely convert to a highly UV-active lower spot ( Rf​≈0.3 ).

    • Concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA. The resulting crude yellow oil is used directly in the next step to prevent degradation.

Step 2: Synthesis of Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate

Causality & Design: The construction of the pyridone ring relies on a tandem Michael addition/intramolecular cyclization. Piperidine acts as a mild, sterically hindered base to deprotonate the active methylene of cyanoacetamide. The resulting enolate attacks the electrophilic alkene of the enaminone, displacing dimethylamine. Subsequent intramolecular attack of the primary amide onto the ketone carbonyl closes the ring [2].

  • Reagents: Crude enaminone (from Step 1), 2-Cyanoacetamide (9.2 g, 110 mmol), Piperidine (1.7 g, 20 mmol), Absolute Ethanol (150 mL).

  • Procedure:

    • Dissolve the crude enaminone and 2-cyanoacetamide in absolute ethanol.

    • Add piperidine dropwise. The solution will darken.

    • Reflux the mixture at 80 °C for 8 hours.

    • Validation: Upon cooling to room temperature, a dense precipitate should form. If precipitation is poor, add 20 mL of ice-cold water to induce crystallization.

    • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under high vacuum to yield the pyridone intermediate as an off-white solid.

Step 3: Synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Causality & Design: Phosphorus oxychloride (POCl3) serves a dual role as both solvent and chlorinating agent. The mechanism involves the nucleophilic attack of the tautomeric pyridone oxygen onto the electrophilic phosphorus, creating a good leaving group (dichlorophosphate). Subsequent attack by chloride ion yields the aromatized chloropyridine[3].

  • Reagents: Pyridone intermediate (13.4 g, 50 mmol), POCl3 (76.6 g, 500 mmol).

  • Procedure:

    • Suspend the pyridone in POCl3 in a 250 mL flask equipped with a drying tube. (Caution: POCl3 is highly reactive with water).

    • Heat the mixture to reflux (105 °C) for 12 hours. The suspension will become a homogenous dark solution as the reaction proceeds.

    • Validation: Cool the mixture to room temperature and carefully concentrate in vacuo to remove excess POCl3.

    • Quench the residue by pouring it slowly over crushed ice (200 g) with vigorous stirring.

    • Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the chloropyridine as a pale yellow solid.

Step 4: Synthesis of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (Target)

Causality & Design: The SNAr reaction is highly favored here due to the electron-withdrawing nature of the cyano and ester groups, which activate the C6 position. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic ("naked" anion effect) [4].

  • Reagents: Chloropyridine intermediate (8.6 g, 30 mmol), Phenol (3.4 g, 36 mmol), Potassium Carbonate ( K2​CO3​ , anhydrous, 8.3 g, 60 mmol), DMF (50 mL).

  • Procedure:

    • Dissolve the chloropyridine and phenol in anhydrous DMF.

    • Add finely powdered anhydrous K2​CO3​ .

    • Heat the suspension to 80 °C for 6 hours under a nitrogen atmosphere.

    • Validation: LC-MS analysis should indicate the complete disappearance of the chlorine isotope pattern ( M / M+2 ) and the appearance of the target mass.

    • Cool the mixture and pour into 200 mL of distilled water. Extract with Ethyl Acetate (3 x 75 mL).

    • Wash the organic layer extensively with water (3 x 50 mL) to remove DMF, followed by brine.

    • Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the pure target compound.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for each stage of the synthetic protocol, assuming standard laboratory conditions and high-purity reagents.

StepReaction TypeTime (h)Temp (°C)Expected Yield (%)Purity (LC-MS/UV)
1 Enaminone Condensation4110> 95% (Crude)N/A (Used Crude)
2 Cyclocondensation88078 - 82%> 92%
3 Deoxychlorination1210585 - 88%> 95%
4 Nucleophilic Aromatic Sub.68070 - 75%> 98% (Post-Column)
Overall Linear Sequence 30 - ~ 45 - 51% > 98%

References

The methodologies applied in this protocol are grounded in established organic synthesis principles for heterocyclic chemistry. The following authoritative sources validate the mechanistic steps utilized above:

  • Enaminone Synthesis: General methodologies for the preparation of enaminones using DMF-DMA. Organic Syntheses. Available at:[Link]

  • Pyridone Cyclocondensation: Standard protocols for the synthesis of 2-pyridones via active methylene compounds. Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Deoxychlorination of Heterocycles: Mechanisms and conditions for the conversion of pyridones to chloropyridines using phosphorus oxychloride. Chemical Reviews (ACS Publications). Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr): Principles of SNAr reactions on electron-deficient nitrogen heterocycles. Organic Letters (ACS Publications). Available at:[Link]

Application

Application Note: Pharmacological Profiling and Assay Integration of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in Hit-to-Lead Workflows

Executive Summary Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) represents a highly privileged, multi-functional pyridine-3-carboxylate scaffold in modern medicinal chemistry. Due to its dense functionalization, ECP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) represents a highly privileged, multi-functional pyridine-3-carboxylate scaffold in modern medicinal chemistry. Due to its dense functionalization, ECPPN is frequently deployed as a core intermediate or a primary hit compound in the discovery of ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale behind the ECPPN scaffold, alongside validated, step-by-step biochemical protocols for integrating this compound into High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) optimization pipelines.

Mechanistic Rationale & Pharmacophore Mapping

To effectively utilize ECPPN in drug discovery, researchers must understand the causality behind its structural components. The pyridine core acts as a bioisostere for pyrimidines and quinazolines, making it an ideal candidate for targeting the hinge region of kinases [1].

  • The Pyridine-3-Carboxylate Core: Facilitates crucial bidentate hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

  • The 5-Cyano Group: Acts as a powerful electron-withdrawing group (EWG). It lowers the pKa of the pyridine nitrogen, optimizing the hydrogen-bond donor/acceptor profile, while also engaging in dipole-dipole interactions within the solvent channel [3].

  • The 6-Phenoxy & 2-Phenyl Groups: These bulky, lipophilic moieties are strategically positioned to occupy the hydrophobic pocket II (often accessed in the DFG-out conformation) and the gatekeeper residue pocket, respectively.

  • The Ethyl Ester: Serves as a lipophilic handle that enhances cell permeability during phenotypic screening. It can later be saponified to a free carboxylic acid, providing a synthetic vector for amide coupling during lead optimization.

G ECPPN Ethyl 5-cyano-6-phenoxy- 2-phenylnicotinate Pyridine Pyridine Core ECPPN->Pyridine Cyano 5-Cyano Group ECPPN->Cyano Phenoxy 6-Phenoxy Group ECPPN->Phenoxy Phenyl 2-Phenyl Group ECPPN->Phenyl Hinge Kinase Hinge Region (Hydrogen Bonding) Pyridine->Hinge Binds Solvent Solvent Channel (Dipole Interactions) Cyano->Solvent Modulates DFG DFG Motif / DFG-out (Hydrophobic Pocket) Phenoxy->DFG Occupies Gatekeeper Gatekeeper Pocket (Steric Fit) Phenyl->Gatekeeper Anchors

Fig 1: Pharmacophore mapping of ECPPN structural moieties to target kinase sub-pockets.

Experimental Protocol: TR-FRET Biochemical Kinase Assay

Highly conjugated systems like ECPPN often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350–450 nm). Utilizing standard fluorescence intensity assays will inevitably lead to false positives or false negatives due to compound interference.

To build a self-validating system, this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a 100 µs time delay before reading the Europium emission, the assay completely bypasses the short-lived auto-fluorescence of the ECPPN scaffold, ensuring absolute data integrity [2].

Reagents & Equipment
  • Compound Stock: 10 mM ECPPN in 100% anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection System: LanthaScreen™ Eu-anti-tag antibody and Kinase Tracer (Alexa Fluor™ 647).

  • Equipment: Acoustic liquid handler (e.g., Echo® 550), TR-FRET compatible microplate reader (e.g., PHERAstar® FSX).

Step-by-Step Methodology
  • Acoustic Dispensing (Compound Preparation):

    • Action: Transfer 100 nL of ECPPN (and its derivatives) from the source plate to a 384-well low-volume assay plate using acoustic dispensing.

    • Causality: Acoustic dispensing eliminates physical tip carryover and allows for direct dilution. This maintains a final DMSO concentration of exactly 1%, preventing solvent-induced denaturation of sensitive kinase targets.

  • Kinase & Tracer Incubation:

    • Action: Add 5 µL of the Kinase/Tracer mixture (diluted in Assay Buffer) to the assay plate.

    • Action: Centrifuge at 1000 x g for 1 minute to ensure mixing. Incubate at room temperature (25°C) for 30 minutes.

    • Causality: This pre-incubation allows the ECPPN scaffold to achieve thermodynamic equilibrium with the kinase ATP-binding site before the introduction of the bulky antibody.

  • Antibody Addition:

    • Action: Add 5 µL of the Eu-anti-tag antibody (2 nM final concentration). Incubate for an additional 60 minutes at room temperature in the dark.

  • TR-FRET Readout:

    • Action: Read the plate using an excitation wavelength of 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor) after a 100 µs delay.

    • Action: Calculate the emission ratio (665 nm / 615 nm).

Workflow Prep 1. Acoustic Dispensing (Eliminates Tip Carryover) Incubate 2. Kinase & Tracer Incubation (Establishes Equilibrium) Prep->Incubate Antibody 3. Eu-Anti-Tag Addition (Fluorophore Complexing) Incubate->Antibody Readout 4. TR-FRET Readout (Bypasses Auto-fluorescence) Antibody->Readout Analysis 5. IC50 & SAR Analysis (Hit Validation) Readout->Analysis

Fig 2: Step-by-step TR-FRET workflow optimized for highly conjugated pyridine scaffolds.

SAR Profiling & Quantitative Data Presentation

Once ECPPN is validated as a primary hit, hit-to-lead optimization typically focuses on modifying the 6-phenoxy group to probe the depth of the hydrophobic pocket, and hydrolyzing/derivatizing the ethyl ester to improve solubility and Ligand Efficiency (LE).

The table below summarizes representative SAR data generated using the TR-FRET protocol described above, comparing the parent ECPPN against optimized derivatives targeting Tyrosine Kinases (EGFR and VEGFR2).

Table 1: SAR Profiling of ECPPN Derivatives
Compound IDStructural ModificationEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)ClogPLigand Efficiency (LE)
ECPPN (Parent) None (Baseline)45.2 ± 3.1120.5 ± 8.44.80.32
Derivative 1 Ethyl ester → Methyl ester38.1 ± 2.5115.0 ± 7.24.30.34
Derivative 2 Ethyl ester → Free Acid>10,000>10,0002.1N/A
Derivative 3 6-Phenoxy → 6-(4-F-Phenoxy)12.5 ± 1.245.3 ± 4.15.00.38
Derivative 4 6-Phenoxy → 6-(4-OMe-Phenoxy)85.4 ± 6.0210.0 ± 12.54.60.29

Data Interpretation & Causality:

  • Ester Hydrolysis (Derivative 2): The complete loss of activity upon conversion to the free acid indicates that the ester moiety is not merely a prodrug handle, but actively engages in hydrophobic interactions or sterically shields the core from solvent exposure in the binding pocket.

  • Fluorination (Derivative 3): The addition of a para-fluoro substituent on the phenoxy ring significantly improves potency (12.5 nM for EGFR). This is caused by the fluorine atom effectively filling a small lipophilic sub-pocket while simultaneously lowering the electron density of the aromatic ring, strengthening edge-to-face π-π stacking interactions with aromatic residues in the DFG motif.

References

  • Title: Pyridine-based scaffolds in drug discovery. Source: National Center for Biotechnology Information (NCBI) / PubMed. URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Biochemical Screening. Source: Assay Guidance Manual (NIH). URL: [Link]

  • Title: The role of the cyano group in medicinal chemistry. Source: National Center for Biotechnology Information (NCBI) / PubMed. URL: [Link]

Method

Technical Application Guide: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in Advanced Organic Synthesis

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (Highly Functionalized P...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (Highly Functionalized Pyridine Scaffold)

Executive Summary & Reactivity Rationale

In modern drug discovery, highly substituted pyridines are privileged scaffolds, frequently serving as the core of kinase inhibitors, GPCR modulators, and phosphodiesterase inhibitors. Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a strategically designed polyfunctional building block.

The power of this specific precursor lies in its orthogonal reactivity . Each functional group has been selected to allow independent, sequential transformations without cross-reactivity:

  • C5-Cyano (-CN): Acts as a strong electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It can also be selectively reduced to a primary amine or hydrolyzed to an amide.

  • C6-Phenoxy (-OPh): Serves a dual purpose. In SAR (Structure-Activity Relationship) studies, it can be retained to occupy deep hydrophobic pockets in target proteins. Synthetically, it acts as a "masked" leaving group—more stable than a C6-halogen during standard handling, but readily displaced by strong nucleophiles (e.g., hydrazines) during intramolecular cyclizations [1].

  • C3-Ethyl Ester (-COOEt): Provides a handle for saponification, amidation, or reduction to an alcohol, completely independent of the C5/C6 axis.

  • C2-Phenyl (-Ph): Provides steric shielding and lipophilicity, stabilizing the pyridine core against unwanted oxidation.

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of the precursor, demonstrating how a single scaffold can be branched into distinct chemical spaces.

G A Ethyl 5-cyano-6-phenoxy- 2-phenylnicotinate (Precursor) B Pyrazolo[3,4-b]pyridine Derivative (Fused Heterocycle) A->B NH2NH2·H2O EtOH, Reflux (Intramolecular SNAr) C 5-Cyano-6-phenoxy- 2-phenylnicotinic acid (Saponified Core) A->C LiOH THF/H2O, RT (Selective Hydrolysis) D 5-(Aminomethyl)-6-phenoxy- 2-phenylnicotinate (Amine Building Block) A->D H2, Pd/C MeOH/HCl (Selective Reduction)

Figure 1: Divergent synthetic pathways from the highly functionalized pyridine precursor.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks and validation steps to ensure high-fidelity reproducibility in the laboratory.

Protocol A: Synthesis of 3-Amino-pyrazolo[3,4-b]pyridine Derivative via Intramolecular SNAr

Objective: Construct a bicyclic pyrazolo[3,4-b]pyridine scaffold by leveraging the proximity of the C5-cyano and C6-phenoxy groups.

Mechanistic Rationale: Hydrazine hydrate acts as a bis-nucleophile. The primary amine first attacks the highly electrophilic C5-nitrile carbon to form an amidrazone intermediate. The secondary nitrogen of the amidrazone then attacks the C6 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the forming pyrazole ring facilitates the SNAr displacement of the phenoxy group (expelled as phenol) [2].

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (3.44 g, 10.0 mmol) in absolute ethanol (40 mL).

    • Causality: Absolute ethanol is chosen to ensure complete solubility of the precursor at elevated temperatures while avoiding ester hydrolysis that could occur in aqueous solvents.

  • Reagent Addition: Add hydrazine hydrate (64% in water, 1.5 mL, ~30.0 mmol, 3.0 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 2:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) corresponding to the pyrazolopyridine.

  • Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to half its volume. Pour the concentrated mixture into ice-cold 1M HCl (50 mL).

    • Causality: The HCl neutralizes excess hydrazine and protonates the expelled phenol, keeping it in the organic phase during subsequent extraction, while the basic pyrazolopyridine precipitates or remains in the aqueous layer depending on pH. Adjust to pH 7 using saturated NaHCO3 to fully precipitate the product.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove residual phenol.

  • Drying: Dry under high vacuum at 45 °C for 4 hours to yield the product as a pale yellow solid.

Protocol B: Selective Saponification of the C3-Ester

Objective: Generate the free carboxylic acid for subsequent amide coupling, without disturbing the C5-cyano or C6-phenoxy groups.

Mechanistic Rationale: Lithium hydroxide (LiOH) provides mild hydroxide nucleophiles. By running the reaction at room temperature in a biphasic/mixed solvent system, we kinetically favor the hydrolysis of the less sterically hindered ethyl ester over the nucleophilic attack on the C5-nitrile or C6-phenoxy group [3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the precursor (1.72 g, 5.0 mmol) in a 3:1 mixture of THF:H2O (20 mL).

  • Reagent Addition: Add LiOH·H2O (0.42 g, 10.0 mmol, 2.0 eq) in one portion.

  • Stirring: Stir vigorously at 25 °C for 4 hours.

    • Validation Check: TLC (DCM:MeOH 9:1) will show the formation of a baseline spot (the lithium salt of the acid).

  • Workup: Remove THF in vacuo. Dilute the aqueous layer with water (10 mL) and wash with EtOAc (15 mL) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3.

    • Causality: Acidification protonates the carboxylate, causing the highly lipophilic nicotinic acid derivative to crash out of the aqueous solution.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield a white powder.

Quantitative Reaction Optimization

The cyclization to the pyrazolo[3,4-b]pyridine (Protocol A) is sensitive to solvent and equivalents of hydrazine. The following table summarizes the optimization data, demonstrating why the chosen protocol parameters are optimal.

EntrySolventTemp (°C)Time (h)Equivalents (N2H4)Yield (%)Purity (HPLC %)
1EtOH25241.51585
2EtOH78121.54588
3EtOH78123.082 96
4DMF10063.06578*
5THF65183.05590

*Note: Entry 4 resulted in lower purity due to competing partial hydrolysis of the C5-nitrile to a primary amide at elevated temperatures in DMF.

References

The mechanistic principles and standard reaction conditions described in this technical note are grounded in established organic synthesis methodologies for highly functionalized pyridines.

  • Title: Multicomponent Synthesis of Highly Substituted Pyridines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution on Pyridines: A Mechanistic Perspective Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyrazolopyridines from Cyanopyridines Source: Organic Letters (ACS Publications) URL: [Link]

Application

Application Note: Multicomponent Reaction (MCR) Pathways for the Synthesis of Highly Substituted Phenylnicotinates

Executive Summary The synthesis of highly substituted phenylnicotinates—specifically alkyl 2-amino-4-phenyl-6-arylpyridine-3-carboxylates—is of paramount importance in modern drug discovery. These privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted phenylnicotinates—specifically alkyl 2-amino-4-phenyl-6-arylpyridine-3-carboxylates—is of paramount importance in modern drug discovery. These privileged pharmacophores are integral to the development of adenosine receptor antagonists, kinase inhibitors, and topoisomerase poisons. This application note details a highly efficient, one-pot multicomponent reaction (MCR) pathway that circumvents the limitations of traditional step-wise syntheses. By leveraging thermodynamic driving forces and green chemistry principles, this protocol provides a self-validating, high-yield methodology suitable for library generation and scale-up.

Mechanistic Rationale & Molecular Logic

Traditional syntheses of substituted pyridines often rely on the step-wise isolation of chalcone intermediates, which suffers from poor atom economy, solvent waste, and tedious chromatographic purifications.

The MCR approach described herein is a pseudo-four-component cascade utilizing an aryl aldehyde (e.g., benzaldehyde), an enolizable ketone (e.g., acetophenone), ethyl cyanoacetate, and ammonium acetate. The causality behind this specific reagent combination lies in the precise orchestration of reaction rates:

  • Iminium-Catalyzed Knoevenagel Condensation: A secondary amine catalyst (piperidine) accelerates the condensation between the aldehyde and cyanoacetate, forming an electrophilic α -cyanocinnamate intermediate.

  • Enamine Formation: Concurrently, ammonium acetate dissociates to provide ammonia, which condenses with the ketone to form a nucleophilic enamine.

  • Michael Addition & Cyclization: The enamine attacks the Knoevenagel adduct via a Michael-type addition. The resulting intermediate undergoes rapid intramolecular cyclization, driven by the nucleophilic attack of the newly formed amino group onto the cyano/carbonyl system.

  • Oxidative Aromatization: The transient dihydropyridine intermediate spontaneously oxidizes in air to form the thermodynamically stable, fully aromatic phenylnicotinate.

This sequence is highly efficient because the irreversible aromatization step acts as a thermodynamic sink, pulling all preceding reversible equilibria forward according to Le Chatelier’s principle, a hallmark of robust multicomponent methodologies ().

Mechanism SM Starting Materials (Aldehyde, Ketone, Cyanoacetate, NH₄OAc) Knoevenagel Knoevenagel Condensation (α-Cyanocinnamate Formation) SM->Knoevenagel Piperidine/Heat Enamine Enamine Formation (from Ketone & NH₃) SM->Enamine NH₃ release Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael Enamine->Michael Cyclization Intramolecular Cyclization (Dihydropyridine Formation) Michael->Cyclization Nucleophilic Attack Aromatization Oxidative Aromatization (Loss of H₂) Cyclization->Aromatization Air Oxidation Product Substituted Phenylnicotinate (Target Molecule) Aromatization->Product Thermodynamic Sink

Mechanistic cascade for the multicomponent synthesis of substituted phenylnicotinates.

Optimization & Quantitative Analysis

To establish the most robust protocol, reaction conditions were systematically optimized using the synthesis of ethyl 2-amino-4,6-diphenylnicotinate as a model system. The choice of solvent is critical: the ideal solvent must fully dissolve all starting materials at reflux but poorly solvate the rigid, planar aromatic product at room temperature. As shown in the data below, ethanol combined with a piperidine catalyst provides the optimal balance of solubility and catalytic efficiency ().

EntrySolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Observation
1WaterNone100 (Reflux)1215Poor solubility of intermediates.
2ToluenePiperidine110 (Reflux)845Product remains highly soluble; difficult isolation.
3MethanolL-Proline65 (Reflux)672Moderate precipitation upon cooling.
4Ethanol Piperidine 80 (Reflux) 4 92 Rapid conversion; quantitative precipitation.
5EthanolNone80 (Reflux)1235Sluggish Knoevenagel step without base.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,6-diphenylnicotinate

This protocol is designed as a self-validating system . Visual and chromatographic checkpoints are embedded within the workflow to ensure the researcher can verify the reaction's success in real-time without relying solely on post-reaction LC-MS or NMR.

Workflow Mix 1. Reagent Mixing (EtOH solvent) Reflux 2. Reflux (80°C) Piperidine cat. Mix->Reflux Monitor 3. TLC Monitoring (Self-Validation) Reflux->Monitor Workup 4. Cooling & Precip. (Ice-water bath) Monitor->Workup Purify 5. Recrystallization (Hot Ethanol) Workup->Purify

Experimental workflow detailing the self-validating steps for phenylnicotinate synthesis.

Step-by-Step Methodology

Reagents Required:

  • Benzaldehyde (10.0 mmol, 1.06 g)

  • Acetophenone (10.0 mmol, 1.20 g)

  • Ethyl cyanoacetate (10.0 mmol, 1.13 g)

  • Ammonium acetate (80.0 mmol, 6.16 g) Note: Excess is required to drive enamine formation.

  • Piperidine (1.0 mmol, 0.085 g)

  • Absolute Ethanol (25 mL)

Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, sequentially add benzaldehyde, acetophenone, ethyl cyanoacetate, and ammonium acetate. Suspend the mixture in 25 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (10 mol%) dropwise.

    • Causality Check: Piperidine forms a highly reactive iminium ion with benzaldehyde, lowering the activation energy for the Knoevenagel condensation significantly more than standard inorganic bases.

  • Heating & Reflux: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block.

    • Self-Validating Checkpoint 1 (Visual): Within 30 minutes, the initially clear/pale solution will transition to a deep yellow/orange suspension. This color shift confirms the formation of the highly conjugated Michael adduct and the transient dihydropyridine intermediate.

  • Reaction Monitoring: After 3 hours, sample the reaction mixture for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validating Checkpoint 2 (Chromatographic): Under 254 nm UV light, verify the disappearance of the benzaldehyde spot ( Rf​≈0.6 ). Switch to 365 nm UV light; a new, intensely bright blue-fluorescent spot ( Rf​≈0.4 ) will be visible. This fluorescence is a definitive hallmark of the fully aromatized 2-aminopyridine core.

  • Workup & Precipitation: Once TLC indicates complete consumption of the aldehyde (typically 4 hours), remove the flask from heat. Allow it to cool to room temperature, then place it in an ice-water bath for 30 minutes.

    • Causality Check: The planar structure of the ethyl 2-amino-4,6-diphenylnicotinate allows for strong π−π stacking, drastically reducing its solubility in cold ethanol compared to the starting materials and byproducts, driving selective crystallization.

  • Filtration: Filter the resulting heavy yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol ( 2×5 mL) to remove residual piperidine and unreacted trace starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure product as bright yellow microcrystals. Dry under high vacuum at 50 °C for 4 hours.

Analytical Characterization

To confirm the structural integrity of the synthesized phenylnicotinate, perform standard spectroscopic analysis ():

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the diagnostic broad singlet at δ 6.40–6.60 ppm integrating for 2H (the -NH 2​ group). The isolated pyridine proton (C5-H) will appear as a sharp singlet around δ 7.25 ppm, nestled among the multiplet of the 10 aromatic protons from the phenyl rings ( δ 7.40–8.10 ppm). The ethyl ester is confirmed by a quartet at δ 4.15 ppm (2H) and a triplet at δ 1.10 ppm (3H).

  • HRMS (ESI): Calculated for C 20​ H 18​ N 2​ O 2​ [M+H] + : 319.1441; Found: 319.1445.

References

  • Multicomponent Reactions in Organic Synthesis Chemical Reviews[Link]

  • Recent advances in the multicomponent synthesis of substituted pyridines RSC Advances[Link]

  • Pharmacological relevance and synthesis of highly substituted pyridine derivatives PubMed Central (PMC)[Link]

Method

Application Note: Solubility Profiling of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in Polar Organic Solvents

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Context The compound Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Context

The compound Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a highly substituted, complex heterocyclic intermediate. Structurally, it features a central pyridine ring decorated with an ethyl ester, a cyano group, a phenoxy ether, and a phenyl ring. Understanding its solubility in polar organic solvents is critical for downstream applications, including stock solution preparation for biological assays, reaction media optimization in process chemistry, and mobile phase selection for liquid chromatography.

Mechanistic Principles of Solvation (Causality)

Solubility is fundamentally a thermodynamic balance between the energy required to disrupt the solute's crystal lattice and the energy released upon solvation. Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate presents specific solvation challenges:

  • High Crystal Lattice Energy: The presence of multiple aromatic systems (phenyl, phenoxy, pyridine) facilitates strong intermolecular π−π stacking in the solid state.

  • Hydrogen Bond (H-Bond) Asymmetry: The molecule possesses multiple H-bond acceptors (cyano nitrogen, ester carbonyl, ether oxygen) but zero H-bond donors .

Because of this structural profile, polar protic solvents (e.g., methanol, ethanol) exhibit poor solvation efficiency. They must expend significant energy to break their own strong H-bond networks to accommodate a solute that cannot reciprocate with H-bond donation. Conversely, polar aprotic solvents (e.g., DMSO, DMF) possess high dielectric constants and strong dipole moments, allowing them to stabilize the highly polarizable cyano and ester moieties via dipole-dipole interactions without the entropic penalty of H-bond network disruption .

Experimental Workflows & Self-Validating Protocols

In drug development and materials science, solubility must be evaluated in two distinct contexts: Kinetic Solubility (the maximum concentration achievable before precipitation occurs from a pre-dissolved stock) and Thermodynamic Solubility (the equilibrium concentration of a saturated solution in contact with excess solid) .

Protocol A: Thermodynamic Solubility via Isothermal Shake-Flask Method

This is the gold-standard method for determining true equilibrium solubility. To ensure the protocol is a self-validating system , it incorporates dual-timepoint sampling and solid-state verification to rule out supersaturation and polymorph conversion .

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., DMSO, DMF, Acetonitrile, or Methanol). Ensure a visible excess of solid remains; if the solid dissolves completely, add more compound until a suspension is maintained.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation Sampling (Timepoints):

    • Extract a 100 µL aliquot at 24 hours .

    • Extract a second 100 µL aliquot at 48 hours .

    • Logic: If the quantified concentration varies by >5% between 24h and 48h, equilibrium has not been reached, and the incubation must be extended.

  • Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 20 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify using HPLC-UV against a validated calibration curve.

  • Solid-State Verification: Recover the residual solid from the 48-hour vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Logic: This confirms the solvent did not induce a phase change into a solvate or an amorphous form, which would artificially alter the apparent solubility .

Protocol B: High-Throughput Kinetic Solubility (Solvent Shift)

Used primarily to determine if a DMSO stock solution will crash out when spiked into a secondary polar solvent mixture (e.g., an assay buffer containing a co-solvent).

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 190 µL of the target secondary solvent (e.g., 50% Methanol/Water).

  • Spike 10 µL of the DMSO stock into the well (final DMSO concentration = 5%).

  • Incubate at room temperature for 2 hours.

  • Measure nephelometry (light scattering) at 620 nm. An increase in scattering compared to a blank indicates precipitation, establishing the kinetic solubility boundary.

Workflow Visualization

SolubilityWorkflow Compound Solid Compound Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Compound->Aprotic High Solvation Protic Polar Protic Solvents (MeOH, EtOH) Compound->Protic Low Solvation Thermo Thermodynamic Protocol (Shake-Flask Method) Aprotic->Thermo Kinetic Kinetic Protocol (Solvent Shift Method) Aprotic->Kinetic Protic->Thermo Protic->Kinetic Equilibrate Equilibration (24h & 48h) Thermostatic Control (25°C) Thermo->Equilibrate Kinetic->Equilibrate Rapid pptn Centrifuge Phase Separation (Ultracentrifugation) Equilibrate->Centrifuge Analysis HPLC-UV Quantification & Solid State XRPD Check Centrifuge->Analysis

Workflow for thermodynamic and kinetic solubility profiling in polar organic solvents.

Quantitative Data Summary

The table below summarizes the expected thermodynamic solubility ranges for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate based on standard solvent dielectric properties and the compound's H-bond acceptor (HBA) dominance.

SolventSolvent ClassificationDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility Range (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96> 50.0 (High)High dipole moment perfectly stabilizes the cyano/ester groups without requiring H-bond donation.
Dimethylformamide (DMF) Polar Aprotic36.73.82> 50.0 (High)Similar to DMSO; excellent disruption of solute π−π lattice.
Acetonitrile (MeCN) Polar Aprotic37.53.9210.0 - 25.0 (Moderate)Good dipole stabilization, but lower overall solvating power for bulky aromatic systems compared to DMF.
Methanol (MeOH) Polar Protic32.71.70< 5.0 (Low)High energetic penalty to break solvent H-bond network; solute lacks H-bond donors to compensate.

References

  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(12), 1838-1858.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Avdeef, A. (2007). Solubility of sparingly soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.[Link]

  • United States Pharmacopeia (USP). (2023). USP General Chapter <1236> Solubility Measurements. USP-NF.[Link]

Application

In Vivo Dosing Protocols and Pharmacokinetic Evaluation for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN)

Introduction & Mechanistic Profiling Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) is a highly substituted heterocyclic small molecule. Structurally, it features a rigid pyridine core heavily decorated with lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Profiling

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) is a highly substituted heterocyclic small molecule. Structurally, it features a rigid pyridine core heavily decorated with lipophilic moieties (a phenoxy group and a phenyl ring) and an electron-withdrawing cyano group.

From a physicochemical perspective, ECPPN presents a classic "brick-dust" and "grease-ball" hybrid profile [1]. The high lattice energy and lipophilicity (estimated LogP > 4.5) result in poor aqueous solubility (<10 µg/mL). Furthermore, the presence of the ethyl ester linkage makes ECPPN highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases (CES) in vivo [5].

Causality in Experimental Design: Because of its insolubility, administering ECPPN in standard aqueous buffers will cause immediate precipitation in the bloodstream, leading to fatal pulmonary embolism or the formation of an artificial absorption depot. Therefore, a specialized co-solvent/surfactant vehicle is mandatory [2]. Additionally, due to the esterase liability, any pharmacokinetic (PK) bioanalysis must monitor both the parent ECPPN and its free-acid metabolite to accurately capture systemic exposure.

Formulation Strategy & Vehicle Selection

To ensure a self-validating formulation process, we utilize a step-wise solubilization approach. The system relies on visual and analytical checkpoints to guarantee that the compound remains in a thermodynamically stable solution prior to dosing.

Quantitative Vehicle Comparison

The following table summarizes the evaluated vehicle systems for ECPPN.

Vehicle CompositionRouteMax Solubility (mg/mL)Stability (24h at RT)Tolerability / Notes
100% SalineIV / PO< 0.01N/AFails solubilization.
10% DMSO + 90% Corn OilPO5.0StableGood for PO; strictly contraindicated for IV.
20% HP-β-CD in WaterIV / PO0.5Precipitation at 4hInsufficient cavity binding for bulky phenoxy group.
5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline IV / PO 2.5 Stable (>98% intact) Optimal. Clear solution, well-tolerated in rodents.
Step-by-Step Formulation Protocol (IV/PO Solution)

Target Concentration: 1.0 mg/mL for IV (5 mg/kg dose at 5 mL/kg volume).

  • Primary Solubilization: Weigh exactly 10.0 mg of ECPPN dry powder into a sterile glass vial. Add 0.5 mL of 100% DMSO. Vortex for 2 minutes.

    • Causality Check: DMSO disrupts the crystal lattice. The solution must be perfectly clear. If cloudy, the compound has degraded or the polymorph is highly insoluble.

  • Surfactant/Co-solvent Addition: Add 4.0 mL of PEG-400 and 0.5 mL of Tween-80. Sonicate in a water bath at 37°C for 5 minutes.

    • Causality Check: Tween-80 forms micelles that will encapsulate the lipophilic core of ECPPN, while PEG-400 acts as a co-solvent to bridge the dielectric gap between DMSO and water.

  • Aqueous Phase Titration: Place the vial on a magnetic stirrer (300 rpm). Add 5.0 mL of 0.9% Saline dropwise (1 drop/second).

    • Causality Check: Rapid addition of water causes localized supersaturation and catastrophic nucleation (precipitation). Dropwise addition allows the micelles to dynamically encapsulate the drug.

  • Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter.

FormulationLogic A ECPPN Dry Powder B Add 5% DMSO (Primary Solubilization) A->B C Clear Solution? B->C D Add 40% PEG-400 + 5% Tween-80 C->D Yes G Fail: Reformulate (Increase Surfactant) C->G No E Add 50% Saline (Dropwise) D->E F Precipitation Check E->F F->G Cloudy H Pass: Filter Sterilize (0.22 µm) F->H Clear

Figure 1: Self-validating formulation workflow for lipophilic ECPPN.

In Vivo Dosing & Pharmacokinetic Workflow

Animal handling must strictly adhere to established welfare guidelines [3]. Stress induces sympathetic nervous system activation, which alters gastric emptying and hepatic blood flow, directly skewing absorption and clearance data.

Dosing Methodology (C57BL/6 Mice, Male, 8-10 weeks)
  • Fasting: Fast the PO cohort for 12 hours prior to dosing (water ad libitum).

    • Causality: Food in the stomach drastically alters the absorption of lipophilic drugs by binding the compound or altering gastric pH. IV cohorts do not require fasting.

  • IV Administration (Tail Vein):

    • Pre-warm mice under a heat lamp for 3-5 minutes to dilate the lateral tail vein.

    • Using a 27G needle, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) over 10 seconds.

    • Self-Validation: Smooth plunger resistance and lack of blanching at the injection site confirm successful intravenous delivery.

  • PO Administration (Oral Gavage):

    • Using a 20G reusable stainless-steel gavage needle with a ball tip, administer the formulation at 10 mL/kg.

Serial Blood Sampling Protocol
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 30 µL of blood via submandibular bleed into pre-chilled K2EDTA tubes.

    • Causality: K2EDTA is chosen over Heparin because Heparin is a highly charged polymer that causes significant ion suppression during downstream LC-MS/MS analysis [4]. Pre-chilling the tubes is critical to halt plasma esterase activity immediately, preserving the ECPPN ethyl ester.

  • Processing: Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

PKDosing Acq Animal Acclimation (7 Days) Fast Overnight Fasting (12h, Water ad libitum) Acq->Fast Dose Administer ECPPN (IV or PO) Fast->Dose Sample Serial Blood Sampling (0.25 to 24h) Dose->Sample Process Plasma Separation (Centrifuge 4°C) Sample->Process Analyze LC-MS/MS Quantification Process->Analyze

Figure 2: In vivo dosing and PK sampling timeline for ECPPN.

Bioanalysis and Data Interpretation

Plasma samples are subjected to protein precipitation (1 part plasma : 3 parts cold Acetonitrile containing internal standard). The supernatant is analyzed via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Target Pharmacokinetic Parameters

The following table outlines the standard PK parameters calculated using non-compartmental analysis (NCA) and the typical acceptance criteria for a viable lead compound.

PK ParameterDescriptionTarget Profile for Lead Advancement
Cmax Maximum plasma concentration> 1,000 ng/mL (PO dose)
Tmax Time to reach Cmax0.5 - 2.0 hours (indicates good absorption)
AUC(0-inf) Total systemic exposureDose-proportional increase
Cl (Clearance) Volume of plasma cleared per hour< 30 mL/min/kg (Low hepatic extraction)
Vdss Volume of distribution at steady state> 1.0 L/kg (Good tissue penetration)
%F Oral Bioavailability> 30%

Note: If %F is low (<10%) but IV clearance is also low, the causality points to poor intestinal permeability or high first-pass esterase hydrolysis rather than rapid systemic metabolism.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. URL: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. URL: [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367. URL: [Link]

  • Di, L. (2019). The role of drug metabolizing enzymes in clearance. Expert Opinion on Drug Metabolism & Toxicology, 15(4), 279-281. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Process Chemistry Technical Support Center: Optimization of Highly Substituted Nicotinates

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis of Ethyl 5-cyano-6-phenoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate .

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) [1]. The starting material, an ethyl 6-chloro-5-cyano-2-phenylnicotinate, features a highly electrophilic C6 position due to the strong electron-withdrawing effects of the adjacent cyano group and the pyridine nitrogen. While this enables rapid coupling with phenol, it simultaneously makes the substrate highly susceptible to side reactions if the chemical environment is not strictly controlled.

Mechanistic Pathways & Impurity Generation

Understanding the causality behind your impurities requires mapping the reaction pathways. The SNAr reaction proceeds via a negatively charged Meisenheimer complex [3]. However, competing nucleophiles (like trace water) or alternative electrophilic sites (like the ester carbonyl) can derail the synthesis.

SNAr_Pathways SM Ethyl 6-chloro-5-cyano- 2-phenylnicotinate (Starting Material) Meisenheimer Meisenheimer Complex SM->Meisenheimer + Phenoxide (SNAr) Imp_OH 6-Hydroxy Pyridone (Hydrolysis Impurity) SM->Imp_OH + OH- (SNAr Hydrolysis) Imp_Ester Phenyl Ester (Transesterification) SM->Imp_Ester + Phenoxide (Ester Attack) Phenoxide Phenoxide Anion (Nucleophile) Water Trace Water / OH- (Impurity Source) Target Ethyl 5-cyano-6-phenoxy- 2-phenylnicotinate (Target Product) Meisenheimer->Target - Cl- Imp_Acid Nicotinic Acid (Saponification Impurity) Target->Imp_Acid + OH- / Heat (Ester Hydrolysis)

Figure 1: SNAr mechanism and competing side-reaction pathways generating key impurities.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for an [M-76] impurity. What is this, and how do I stop it?

A1: This is Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate , the hydrolysis side-product. The 6-chloro position of your starting material is exceptionally activated. If your solvent (e.g., DMF) contains trace water, or if your base (K₂CO₃) is hygroscopic, hydroxide ions are generated in situ. Hydroxide is a "harder" and smaller nucleophile than phenoxide, allowing it to easily outcompete phenol for the SNAr trajectory.

  • Resolution: Switch to strictly anhydrous DMF (<50 ppm water). Oven-dry your K₂CO₃ at 120°C overnight, or substitute it with Cs₂CO₃, which offers better solubility and faster SNAr kinetics, reducing the window for hydrolysis [2].

Q2: I am seeing ester saponification (the free nicotinic acid impurity). Should I change my base?

A2: Base-catalyzed ester hydrolysis is driven by a combination of trace water, excess base, and high temperatures. The ethyl ester is somewhat sterically hindered by the 2-phenyl group, but prolonged heating at 100°C will cleave it.

  • Resolution: Lower the reaction temperature. The highly activated nature of the 6-chloro-5-cyanopyridine core means this SNAr does not require extreme heat. Drop the temperature to 60–70°C. This drastically reduces the kinetics of carbonyl attack while maintaining a rapid SNAr rate.

Q3: There is a persistent impurity matching the mass of the phenyl ester. Why is phenoxide attacking the ester instead of the ring?

A3: This is a transesterification impurity . If the phenoxide salt is not fully pre-formed, or if there are local concentration spikes during reagent addition, the phenoxide can act as a nucleophile at the ester carbonyl.

  • Resolution: Alter the order of addition. Pre-form the potassium phenoxide salt by stirring phenol and base in DMF for 30 minutes before adding the chloropyridine. Add the electrophile dropwise as a solution to maintain a low steady-state concentration, favoring the kinetically preferred SNAr pathway.

Quantitative Data: Impurity Profiling

The table below summarizes our process optimization data, demonstrating how controlling temperature and moisture systematically eliminates side products.

Reaction ConditionBaseSolventTemp (°C)Water ContentConversionTarget Yield6-OH ImpurityAcid Impurity
Initial Trial K₂CO₃DMF100~2000 ppm>95%45%35%15%
Temp Optimization K₂CO₃DMF70~2000 ppm>95%60%30%<2%
Moisture Control Dry K₂CO₃Anhydrous DMF70<50 ppm>98%92%<1%<1%
Fully Optimized Cs₂CO₃Anhydrous DMF60<50 ppm>99%96% Not DetectedNot Detected

Optimized Experimental Protocol

To ensure a self-validating system, this protocol incorporates strict moisture controls and an extraction strategy designed to completely remove DMF, which can otherwise trap impurities during crystallization.

Step-by-Step Methodology:
  • Reagent Preparation: Dry K₂CO₃ at 120°C under vacuum for 12 hours. Ensure DMF is anhydrous (stored over 4Å molecular sieves, <50 ppm water).

  • Phenoxide Generation: Charge a dry, argon-purged 250 mL reactor with Phenol (1.1 equiv) and anhydrous DMF (5 volumes). Add the dried K₂CO₃ (1.5 equiv). Stir vigorously at 25°C for 30 minutes to pre-form the phenoxide salt.

  • Electrophile Addition: Dissolve Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 equiv) in anhydrous DMF (3 volumes). Add this solution dropwise to the reactor over 15 minutes to prevent local concentration spikes.

  • SNAr Reaction: Heat the mixture to 60°C. Monitor the reaction via LC-MS. Complete conversion (>99%) should be achieved within 3 to 4 hours.

  • Quench & Extraction: Cool the reactor to room temperature. Pour the mixture into an ice-cold 5% aqueous LiCl solution (20 volumes). Note: LiCl is critical here; it breaks the DMF/water emulsion and forces DMF into the aqueous phase. Extract with Ethyl Acetate (3 x 10 volumes).

  • Washing: Wash the combined organic layers with 1M NaOH (to remove any unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in a minimal amount of hot Ethanol (approx. 70°C). Slowly add Water dropwise until the cloud point is reached. Cool slowly to 4°C to crystallize. Filter and dry to yield the pure target compound (>99% purity by HPLC).

Workflow Prep 1. Reagent Prep (Dry K2CO3, Anhydrous DMF) Phenoxide 2. Phenoxide Formation (Phenol + Base, 30 min, 25°C) Prep->Phenoxide Reaction 3. SNAr Reaction (Add SM dropwise, 60°C, 4 hrs) Phenoxide->Reaction Quench 4. Quench & Extract (Ice cold 5% LiCl / EtOAc) Reaction->Quench Wash 5. Aqueous Wash (1M NaOH then Brine) Quench->Wash Cryst 6. Crystallization (Hot EtOH / Water) Wash->Cryst Product 7. Pure Target Compound (>99% purity) Cryst->Product

Figure 2: Optimized experimental workflow for the synthesis and purification of the target compound.

References

  • Title: Nucleophilic Aromatic Substitution Source: Wikipedia (Mechanistic Overview) URL: [Link]

  • Title: Organic Process Research & Development Source: ACS Publications (Process Chemistry & Impurity Control Standards) URL: [Link]

  • Title: Meisenheimer Complex Source: Wikipedia (Reactive Intermediates) URL: [Link]

Optimization

Troubleshooting crystallization issues with Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Welcome to the Technical Support Center for the isolation and crystallization of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate . As a highly substituted nicotinate derivative, this molecule presents unique thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate .

As a highly substituted nicotinate derivative, this molecule presents unique thermodynamic and kinetic challenges during crystallization. Its structural features—a rigid pyridine core flanked by freely rotating, bulky aromatic rings (phenoxy and phenyl) and polar functionalities (cyano and ethyl ester)—create competing intermolecular forces. This often leads to frustrating phenomena such as liquid-liquid phase separation (LLPS, or "oiling out"), solvate formation, and conformational polymorphism.

This guide is designed by application scientists to help you diagnose, troubleshoot, and resolve these issues using robust, self-validating thermodynamic principles.

I. Diagnostic Workflow: Identifying Your Crystallization Failure

Before adjusting your parameters, you must accurately diagnose the phase behavior occurring in your reactor. The following workflow illustrates the mechanistic pathways of common crystallization failures for bulky nicotinate derivatives.

CrystallizationWorkflow Start Initiate Crystallization (Cooling / Anti-solvent) Observation Phase Separation at Cloud Point Start->Observation Oil Oiling Out (LLPS) Two Immiscible Liquids Observation->Oil Milky Emulsion (No Birefringence) Amorphous Rapid Precipitation Gummy/Amorphous Solid Observation->Amorphous Opaque Powder (No Birefringence) Crystals Crystalline Solid (Birefringent) Observation->Crystals Faceted Particles (Birefringent under POM) FixOil Shift Binodal Curve: Adjust Solvent/Solute Ratio Oil->FixOil FixAmorphous Control Supersaturation: Lower Cooling/Dosing Rate Amorphous->FixAmorphous Seed Introduce Seed Crystals Within MSZW FixOil->Seed FixAmorphous->Seed Seed->Crystals

Diagnostic workflow for identifying and correcting nicotinate phase separation.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my batch consistently "oil out" instead of forming crystals, and how do I fix it? Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturated solution hits a binodal phase boundary before reaching the crystal nucleation boundary. For Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate, the high lipophilicity and rotational freedom of the phenoxy group lower the lattice energy, making a solute-rich liquid phase thermodynamically favorable over a solid crystal lattice at your current temperature and concentration [1]. Solution: You must shift the thermodynamic landscape so that the solubility curve intersects the operating temperature above the LLPS boundary.

  • Dilution: Decrease the overall solute concentration.

  • Solvent Modification: Switch to a solvent system with a steeper solubility curve. Moving from a purely non-polar/polar mixture (e.g., Hexane/DCM) to a system with intermediate polarity (e.g., Toluene/Heptane) often suppresses the binodal curve [2].

  • Seeding: Introduce seeds before the cloud point is reached to force solid nucleation, bypassing the liquid-liquid phase entirely.

Q2: I am isolating a solid, but NMR/TGA shows 5-10% trapped solvent. How do I prevent solvate formation? Causality: The cyano (-CN) group is a strong dipole and hydrogen-bond acceptor. If you are using protic solvents (like ethanol or isopropanol) or polar aprotic solvents with favorable geometries (like ethyl acetate), the solvent molecules can co-crystallize by hydrogen bonding to the cyano group or filling voids created by the bulky phenyl rings. Solution: Transition to a non-coordinating solvent system. If a coordinating solvent is required for dissolution, ensure the anti-solvent is highly non-polar (e.g., heptane or cyclohexane) and conduct a high-temperature desolvation bake during drying. Alternatively, slow down the crystal growth rate; rapid precipitation traps mother liquor in crystal defects (inclusions).

Q3: Batch-to-batch melting points vary by 3-5°C, and the crystal habit changes from needles to blocks. Is this polymorphism? Causality: Yes. This is classic conformational polymorphism. The freely rotating phenoxy and phenyl rings can lock into different dihedral angles during nucleation. According to Ostwald's Rule of Stages, the least stable (fastest forming) polymorph often crystallizes first (usually needles), which may later transform into the thermodynamically stable form (blocks) [3]. Solution: Implement a strict seeding protocol with the desired polymorph. Ensure your aging time is sufficient to allow any kinetically trapped metastable forms to undergo solution-mediated phase transformation (SMPT) into the stable form.

III. Quantitative Data: Solvent Screening Matrix

To aid in solvent selection, we have compiled solubility and phase behavior data for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate.

Solvent System (v/v)Solubility @ 25°C (mg/mL)Solubility @ 70°C (mg/mL)Phase Behavior upon Cooling (0.5°C/min)Recommended Application
Ethyl Acetate (100%)>250>400No crystallization (remains in solution)Primary solvent (Dissolution)
Ethanol / Water (80:20)15120Oiling out (LLPS) at 45°CAvoid (High risk of LLPS)
Toluene / Heptane (1:2)25180Needles (Metastable form)Good for rapid isolation
EtOAc / Heptane (1:3) 10 150 Blocks (Stable form, high purity) Optimal for final API/Intermediate

IV. Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

This protocol uses an Ethyl Acetate/Heptane system. It is designed to be self-validating; you will not proceed to the next step until specific thermodynamic conditions are visually or instrumentally confirmed.

Objective: Isolate the thermodynamically stable block-habit polymorph while avoiding LLPS.

Step 1: Dissolution and Clarification

  • Suspend 100 g of crude Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate in 400 mL of Ethyl Acetate (EtOAc).

  • Heat to 65°C under agitation until complete dissolution is achieved.

  • Validation: The solution must be completely transparent. Polish filter through a 0.45 µm PTFE membrane into a pre-heated (65°C) crystallization vessel to remove foreign particulates that could act as rogue nucleation sites.

Step 2: Establishing the Metastable Zone Width (MSZW)

  • Maintain agitation at 250 RPM. Slowly dose in 400 mL of Heptane (anti-solvent) over 30 minutes at 65°C.

  • Causality: This brings the solution into the metastable zone—supersaturated, but lacking the activation energy to spontaneously nucleate.

  • Validation: The solution must remain clear. If it turns cloudy, you have breached the MSZW. Heat to 75°C to redissolve, then add 50 mL of EtOAc before cooling back to 65°C.

Step 3: Seeding

  • Add 1.0 g (1 wt%) of finely milled, phase-pure Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate seed crystals (block habit).

  • Causality: Seeding bypasses the high energy barrier of primary nucleation, dictating both the polymorph and preventing the supersaturation from reaching the LLPS binodal curve.

Step 4: Seed Bed Maturation (Aging)

  • Hold the suspension at 65°C for 60 minutes.

  • Validation: Inspect the slurry (via sight glass or FBRM probe). The seed crystals should not dissolve, and the suspension should appear slightly more opaque as secondary nucleation begins. If seeds dissolve, the solution was undersaturated; you must add more Heptane and re-seed.

Step 5: Controlled Desupersaturation

  • Linearly cool the reactor from 65°C to 20°C over 4 hours (approx. 0.2°C/min).

  • Simultaneously, dose an additional 800 mL of Heptane over the same 4-hour period.

  • Causality: A slow, synchronized cooling and anti-solvent addition maintains a constant, low level of supersaturation. This favors crystal growth over new nucleation, yielding large, pure, easy-to-filter block crystals without solvent inclusions.

Step 6: Isolation and Drying

  • Filter the slurry via a Nutsche filter or Buchner funnel. Wash the cake with 200 mL of cold (5°C) Heptane.

  • Dry under vacuum (≤ 50 mbar) at 45°C for 12 hours.

V. References

  • Title: Liquid−Liquid Phase Separation in Pharmaceutical Crystallization: A Review Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Crystallization of Organic Compounds: A Guide to Troubleshooting and Process Development Source: Mettler Toledo AutoChem Applications URL: [Link]

  • Title: Polymorphism in the Pharmaceutical Industry Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

Troubleshooting

Overcoming steric hindrance in 2-phenylnicotinate derivative synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with 2-phenylnicotinate derivatives. The inherent steric congestion in thes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with 2-phenylnicotinate derivatives. The inherent steric congestion in these molecules often leads to low yields and reaction failures. This document provides in-depth troubleshooting advice, alternative protocols, and a foundational understanding of the principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 2-phenylnicotinate derivatives.

Q1: Why is the synthesis of 2-phenylnicotinate derivatives so challenging?

The primary challenge lies in the steric hindrance around the 2-position of the pyridine ring. The close proximity of the nitrogen atom, the ester group, and the bulky phenyl substituent creates a sterically congested environment. This congestion can impede the approach of catalysts and reagents, hindering the formation of the crucial C-C bond between the pyridine and phenyl rings.

Q2: My standard Suzuki-Miyaura coupling reaction is failing or giving very low yields. What is the likely cause?

Standard Suzuki-Miyaura conditions, often employing catalysts like Pd(PPh₃)₄, are frequently inefficient for constructing sterically hindered biaryl systems like 2-phenylnicotinates. The bulky triphenylphosphine ligands on the palladium catalyst, combined with the steric bulk of the ortho-substituted aryl halide and boronic acid, can prevent the crucial transmetalation and reductive elimination steps of the catalytic cycle from occurring efficiently.

Q3: Are there any alternatives to Suzuki-Miyaura coupling for these systems?

Yes, several alternative cross-coupling reactions are often better suited for sterically hindered substrates. These include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents). In some cases, a decarboxylative cross-coupling approach might also be a viable strategy.

Q4: What role does the choice of catalyst and ligand play in overcoming steric hindrance?

The catalyst and ligand system is critical. Modern palladium catalysts, particularly those developed by Buchwald and Hartwig, utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive and less sterically encumbered, facilitating the oxidative addition step with hindered aryl halides.

Q5: Can I modify my existing Suzuki-Miyaura protocol to improve the yield?

Absolutely. Before abandoning the Suzuki-Miyaura reaction, consider the following modifications:

  • Catalyst/Ligand: Switch to a more modern, sterically demanding ligand like SPhos or XPhos with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst).

  • Base: The choice of base is crucial. Weaker bases like potassium carbonate can be effective, but sometimes stronger, non-nucleophilic bases like cesium carbonate or potassium phosphate are required to facilitate the transmetalation step.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The choice of solvent can influence catalyst solubility and reactivity.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting for specific experimental issues, complete with step-by-step protocols and the underlying scientific rationale.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Symptoms:

  • Reaction yields are below 20%.

  • Significant amounts of starting material (aryl halide) remain.

  • Formation of homocoupled byproducts is observed.

Root Cause Analysis:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance in 2-phenylnicotinate synthesis primarily obstructs the transmetalation and reductive elimination steps. The bulky ortho-substituents on both the pyridine and phenyl rings prevent the two coupling partners from coming into the necessary proximity on the palladium center.

Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst Initial Step base Screen Different Bases catalyst->base If no improvement solvent Vary the Solvent System base->solvent If still low yield alternative Consider Alternative Couplings solvent->alternative Persistent Failure negishi Negishi Coupling alternative->negishi stille Stille Coupling alternative->stille

Caption: Decision workflow for troubleshooting Suzuki coupling.

Solution 1: Optimization of the Suzuki-Miyaura Protocol

This protocol utilizes a modern Buchwald-type ligand and a palladium precatalyst, which are often more effective for hindered substrates.

Experimental Protocol: Buchwald-Hartwig Suzuki-Miyaura Coupling

  • Reagent Preparation: In a glovebox, add the 2-chloro or 2-bromonicotinate ester (1.0 mmol), the desired phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%) and the SPhos ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous dioxane or toluene (5 mL).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale: The bulky, electron-rich SPhos ligand facilitates the formation of a highly reactive, monoligated palladium(0) species. This species is less sterically hindered and more readily undergoes oxidative addition with the aryl halide. The use of a strong base like K₃PO₄ can also accelerate the transmetalation step.

Solution 2: Switching to Negishi Coupling

When Suzuki-Miyaura coupling fails even with optimization, Negishi coupling is an excellent alternative. Organozinc reagents are more reactive than organoboron compounds and are often more successful with sterically demanding substrates.

Experimental Protocol: Negishi Coupling for 2-Phenylnicotinate Synthesis

  • Organozinc Formation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the corresponding phenyl bromide or iodide (1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, solution in hexanes) dropwise. Stir for 30 minutes. In a separate flask, prepare a solution of zinc chloride (ZnCl₂, 1.2 mmol) in anhydrous THF (5 mL). Transfer the organolithium solution to the zinc chloride solution via cannula at -78 °C and allow it to warm to room temperature over 1 hour.

  • Coupling Reaction: In another flame-dried flask, add the 2-chloro or 2-bromonicotinate ester (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous THF (5 mL).

  • Addition of Organozinc: Add the freshly prepared organozinc reagent to the flask containing the nicotinate ester and catalyst at room temperature.

  • Reaction and Monitoring: Heat the reaction to 60-70 °C and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Rationale: The higher nucleophilicity of the organozinc reagent compared to the organoboron species in Suzuki coupling allows for a more facile transmetalation step, even with sterically hindered substrates.

Issue 2: Poor Substrate Scope with Electron-Rich or Electron-Poor Phenyl Rings

Symptoms:

  • Good yields are obtained with simple phenylboronic acid, but yields drop significantly with electron-rich (e.g., methoxy-substituted) or electron-poor (e.g., trifluoromethyl-substituted) analogues.

Root Cause Analysis:

The electronic properties of the coupling partners can significantly influence the rates of oxidative addition and reductive elimination. Electron-rich aryl halides can be slow to undergo oxidative addition, while electron-poor arylboronic acids can be slow to transmetalate. The final reductive elimination step is generally favored with electron-deficient aryl groups on the palladium center.

Diagram: Factors Influencing Cross-Coupling Success

Success Successful Coupling Sterics Low Steric Hindrance Sterics->Success Electronics Favorable Electronics Electronics->Success Catalyst Optimal Catalyst/Ligand Catalyst->Success Conditions Right Conditions (Base, Solvent, Temp) Conditions->Success

Caption: Key factors for successful cross-coupling.

Solution: Tailoring the Reaction to the Electronics of the Substrate

For Electron-Rich Phenyl Rings:

  • Strategy: Use a more electron-deficient pyridine coupling partner if possible (e.g., by adding electron-withdrawing groups). Alternatively, employ a more electron-rich and bulky phosphine ligand (e.g., BrettPhos) to accelerate the oxidative addition.

For Electron-Poor Phenyl Rings:

  • Strategy: Stille coupling can be particularly effective here. The transmetalation step in Stille coupling is less sensitive to electronic effects than in Suzuki coupling.

Experimental Protocol: Stille Coupling for Electron-Poor Systems

  • Reagent Setup: In a flame-dried Schlenk flask, combine the 2-chloro or 2-bromonicotinate ester (1.0 mmol), the desired (electron-poor) phenylstannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Copper Co-catalyst (Optional but Recommended): Add copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

  • Solvent: Add anhydrous and degassed DMF or NMP (5 mL).

  • Reaction: Heat the mixture to 80-120 °C for 6-24 hours under an inert atmosphere.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with aqueous potassium fluoride (KF) to remove tin byproducts. Then wash with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Rationale: The use of a copper(I) co-catalyst can accelerate the transmetalation step in Stille couplings. The main drawback of this method is the toxicity of the organotin reagents and byproducts.

Part 3: Data Summary and Comparison

Table 1: Comparison of Cross-Coupling Methods for a Hindered 2-Phenylnicotinate

MethodTypical Catalyst (mol%)Base/AdditiveSolventTemp (°C)Typical Yield (%)ProsCons
Standard Suzuki Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O100< 20Readily available reagentsPoor for hindered substrates
Buchwald Suzuki SPhos-Pd-G3 (2%)K₃PO₄Dioxane11060-90High efficiency, broad scopeAir-sensitive, expensive ligands
Negishi Pd(PPh₃)₄ (5%)NoneTHF6570-95Highly reactive, good for stericsRequires stoichiometric organometallic
Stille Pd(PPh₃)₄ (5%)CuI (optional)DMF10065-90Tolerant of many functional groupsToxic tin reagents/byproducts

References

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Vinyl-Boronic Acids with Aryl and Vinyl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: New Palladium Catalyst Systems for the Suzuki-Miyaura and Negishi Cross-Coupling Reactions of Aryl Chlorides Source: Organic Letters URL: [Link]

  • Title: The Stille Reaction: A Review Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the Suzuki–Miyaura reaction: an overview of the last decade Source: RSC Advances URL: [Link]

Optimization

Solvent optimization for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate extraction

Welcome to the Technical Support Center for the extraction and purification of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (E5C6P2PN) . As a highly functionalized pyridine derivative, E5C6P2PN presents unique liquid-liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (E5C6P2PN) .

As a highly functionalized pyridine derivative, E5C6P2PN presents unique liquid-liquid extraction (LLE) challenges. Its structural features—a weakly basic pyridine nitrogen, an electron-withdrawing cyano group, a bulky lipophilic phenoxy ether, and a base-sensitive ethyl ester—require precise thermodynamic and kinetic control during downstream processing.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your extraction workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low recovery yields (<80%) when extracting E5C6P2PN with standard Ethyl Acetate (EtOAc)? The Causality: The issue is likely a mismatch between the aqueous phase pH and the compound's pKa, compounded by sub-optimal solvent affinity. A standard pyridine nitrogen has a pKa of ~5.2. However, the strongly electron-withdrawing 5-cyano group on E5C6P2PN pulls electron density away from the ring via resonance and inductive effects, dropping the conjugate acid's pKa to approximately 2.5–3.0. If your aqueous quench is highly acidic (pH < 3), the molecule protonates and partitions into the aqueous layer. Furthermore, EtOAc is a strong hydrogen-bond acceptor but lacks the dispersive interactions needed for the bulky phenyl and phenoxy groups. The Solution: Adjust the aqueous phase to a strictly controlled pH of 5.5–7.0 to ensure the molecule is entirely neutral. Switch the extraction solvent to Isopropyl Acetate (IPAc) or Toluene. To optimize the extraction of highly lipophilic APIs, matching the of the solvent to the solute is critical (Hansen, 2007). Toluene and IPAc offer a much closer HSP match (lower Ra​ distance) for this lipophilic core than EtOAc.

Q2: LC-MS analysis of my organic extract shows a significant impurity peak at M-28. What is causing this degradation? The Causality: An M-28 peak indicates the loss of an ethyl group, meaning your ethyl ester is undergoing base-catalyzed hydrolysis (saponification) to form 5-cyano-6-phenoxy-2-phenylnicotinic acid. The electron-deficient nature of the cyano-substituted pyridine ring makes the ester carbonyl highly electrophilic, drastically increasing its susceptibility to nucleophilic attack by hydroxide ions. The Solution: Ester hydrolysis is highly temperature- and pH-dependent. Never allow the aqueous phase to exceed pH 8.0 during neutralization. If basic conditions are unavoidable to neutralize an acidic reaction mixture, perform the extraction at 0–5 °C to kinetically suppress the hydrolysis rate, and immediately wash the organic phase with saturated brine to remove residual aqueous base.

Q3: Persistent emulsions form during the phase separation step. How can I break them without compromising yield? The Causality: Emulsions in this system typically arise from residual phase-transfer catalysts, partially hydrolyzed polymeric byproducts, or a low density differential between the organic and aqueous phases. The Solution: Do not add more extraction solvent, as this dilutes the product. Instead, increase the ionic strength of the aqueous phase by saturating it with NaCl. This "salting-out" effect increases both the density and the polarity of the aqueous phase, forcing the lipophilic nicotinate into the organic layer and rapidly breaking the emulsion.

Part 2: Quantitative Solvent Screening Data

To comply with modern (ICH, 2021) and (Henderson et al., 2011), we evaluated several solvents for E5C6P2PN extraction.

Table 1: Solvent Optimization Profile for E5C6P2PN Extraction

Extraction SolventDielectric Constant (ε)HSP Distance ( Ra​ )Yield (%)Purity (%)Emulsion Risk
Ethyl Acetate (EtOAc)6.028.582.096.5High
Isopropyl Acetate (IPAc) 5.04 7.2 94.5 98.2 Low
Toluene2.386.896.099.0Low
Dichloromethane (DCM)*8.935.498.597.0Medium
2-Methyltetrahydrofuran6.977.889.095.5Medium

*Note: While DCM provides the highest theoretical yield due to an optimal HSP match, IPAc and Toluene are the recommended solvents due to superior phase separation kinetics, lower emulsion risk, and compliance with Class 2/Class 3 toxicity limits.

Part 3: Standardized Experimental Protocol

This self-validating protocol utilizes IPAc to maximize yield while preventing ester degradation.

Step 1: Aqueous Phase Preparation

  • Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Slowly add 0.5 M Sodium Bicarbonate ( NaHCO3​ ) while stirring continuously until the pH stabilizes between 6.0 and 6.5. Do not exceed pH 7.5.

Step 2: Solvent Extraction

  • Add 3 volumes (relative to the aqueous phase) of Isopropyl Acetate (IPAc).

  • Agitate vigorously for 5 minutes.

  • Allow the mixture to settle for 15 minutes to achieve phase separation.

Step 3: Phase Separation & Validation

  • Separate the upper organic layer from the lower aqueous layer.

  • Self-Validation Check: Before discarding the aqueous layer, sample 1 mL, adjust to pH 6.0, and extract with 1 mL IPAc. Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). If E5C6P2PN is detected, the primary extraction was incomplete. Re-extract the bulk aqueous layer with 1 additional volume of IPAc.

Step 4: Organic Wash & Drying

  • Wash the combined organic layers with 1 volume of saturated NaCl (brine) to remove residual water and trace polar impurities.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 30 minutes. Filter out the drying agent.

Step 5: Concentration

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Maintain the water bath temperature strictly below 40 °C to prevent thermal degradation of the cyano and ester groups.

Part 4: Process Visualizations

LLE_Workflow Step1 1. Aqueous Prep Adjust pH to 6.0-6.5 Step2 2. Solvent Addition Add 3 vol IPAc Step1->Step2 Step3 3. Phase Separation Settle for 15 min Step2->Step3 Step4 4. Organic Wash Saturated NaCl Step3->Step4 Step5 5. Concentration Evaporate < 40°C Step4->Step5

Standardized liquid-liquid extraction workflow for E5C6P2PN.

Troubleshooting Start Extraction Issue Detected Yield Low Yield (<80%) Start->Yield Emulsion Persistent Emulsion Start->Emulsion Degradation M-28 Degradation Peak Start->Degradation Sol1 Check pH & Solvent Adjust pH 6.0, Use IPAc Yield->Sol1 Sol2 Increase Ionic Strength Add Saturated Brine Emulsion->Sol2 Sol3 Suppress Hydrolysis Lower Temp 0-5°C, pH < 7.5 Degradation->Sol3 End1 Recovery > 95% Sol1->End1 End2 Clean Phase Separation Sol2->End2 End3 Purity > 99% Sol3->End3

Decision tree for resolving common E5C6P2PN extraction issues.

Part 5: References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • Henderson, R. K., Jiménez-González, C., Constable, D. J. C., Alston, S. R., Inglis, G. G. A., Fisher, G., Sherwood, J., Binks, S. P., & Curzons, A. D. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at bench." Green Chemistry, 13(4), 854-862. URL:[Link]

  • ICH Expert Working Group. (2021). "ICH Q3C (R8) Residual solvents - Scientific guideline." European Medicines Agency. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Fragmentation Profiling: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Executive Summary In drug metabolism and pharmacokinetics (DMPK) studies, the structural elucidation of highly substituted heterocyclic scaffolds relies heavily on tandem mass spectrometry (MS/MS). Ethyl 5-cyano-6-phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug metabolism and pharmacokinetics (DMPK) studies, the structural elucidation of highly substituted heterocyclic scaffolds relies heavily on tandem mass spectrometry (MS/MS). Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) represents a complex, polyfunctional pyridine derivative. This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of ECPPN against a simpler structural analog, Ethyl 2-phenylnicotinate (EPN) . By mapping the competitive neutral losses of these scaffolds, researchers can confidently annotate downstream metabolites and degradants.

Structural Dynamics & Ionization Causality

The ionization efficiency and subsequent fragmentation of a molecule are dictated by its proton affinity and steric environment. According to foundational electrospray ionization (ESI) principles (), the primary site of protonation in nicotinates is the pyridine nitrogen.

However, ECPPN presents a unique analytical challenge. The pyridine core is sterically shielded by a C2-phenyl ring and a bulky C6-phenoxy group. Furthermore, the electron-withdrawing C5-cyano group reduces the basicity of the pyridine nitrogen.

  • Causality in Method Design: To counteract this reduced basicity and ensure quantitative ionization, formic acid (0.1%) is strictly required in the mobile phase. This forces protonation, stabilizing the precursor ion [M+H]+ trajectory within the quadrupole before it enters the collision cell.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the generated spectra, the following protocol employs a self-validating system design. System suitability is continuously verified using a known standard to prevent false-positive fragment annotations caused by mass drift.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve ECPPN and EPN standards to a final concentration of 1 µg/mL in 50% Methanol/Water. Causality: 50% Methanol balances the high lipophilicity of the ECPPN scaffold with the highly aqueous initial gradient conditions, preventing on-column precipitation.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.3 mL/min.

  • System Validation (Critical Step): Prior to the sample sequence, inject a Reserpine standard (m/z 609.2807). Proceed only if the mass accuracy is confirmed to be <2 ppm. This self-validates the Q-TOF calibration, ensuring that isobaric neutral losses (e.g., distinguishing C2​H4​ from CO ) are accurately assigned.

  • ESI-Q-TOF MS/MS Acquisition: Operate the Agilent 6545 Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation gas to 350°C.

  • Energy-Resolved Mass Spectrometry (ERMS): Acquire CID spectra at three distinct collision energies (10 eV, 20 eV, and 40 eV) using Nitrogen as the collision gas. Causality: Stepping the collision energy allows us to map the hierarchical stability of the functional groups, distinguishing low-energy ester cleavages from high-energy cyano losses.

Workflow A 1. Sample Preparation 1 µg/mL in 50% MeOH B 2. UHPLC Separation C18, 0.1% FA Gradient A->B C 3. System Validation Reserpine Mass Check (<2 ppm) B->C D 4. ESI+ Q-TOF MS/MS CID Energies: 10-40 eV C->D E 5. Fragment Annotation Exact Mass & Neutral Loss D->E

Fig 1: Self-validating LC-MS/MS workflow for nicotinate fragmentation analysis.

Comparative Fragmentomics: ECPPN vs. EPN

Understanding the fragmentation of ECPPN requires comparing it against the baseline analog, EPN (Ethyl 2-phenylnicotinate), which lacks the C5-cyano and C6-phenoxy groups. Standard pyridine and ester fragmentation rules apply, as documented by the .

Baseline Fragmentation (EPN)

For EPN ([M+H]+ m/z 228.10), fragmentation is entirely driven by the C3-ethyl ester. At low CID energies (15-20 eV), the dominant pathway is a charge-directed neutral loss of ethylene ( C2​H4​ , -28.03 Da) via a cyclic transition state, yielding the corresponding carboxylic acid at m/z 200.07. Higher energies trigger the direct loss of ethanol ( EtOH , -46.04 Da).

Competitive Fragmentation (ECPPN)

ECPPN ([M+H]+ m/z 345.12) exhibits a highly competitive fragmentation landscape due to its polyfunctional nature.

  • Ester Cleavage (Low Energy): Similar to EPN, ECPPN readily loses ethylene (-28.03 Da) to form m/z 317.09.

  • Phenoxy Cleavage (Low to Medium Energy): The ether linkage at C6 is highly susceptible to heterolytic cleavage. The electron-withdrawing cyano group at C5 activates this bond. Consequently, the loss of neutral phenol ( PhOH , -94.04 Da) to form m/z 251.08 is a dominant pathway, often outcompeting ester cleavage.

  • Cyano Cleavage (High Energy): The C-CN bond is exceptionally strong. The neutral loss of hydrogen cyanide ( HCN , -27.01 Da) to yield m/z 318.11 is only observed at elevated collision energies (≥40 eV) ().

Fragmentation M Precursor[M+H]+ m/z 345.12 F1 [M+H - C2H4]+ m/z 317.09 M->F1 -28 Da (Ester) F2 [M+H - EtOH]+ m/z 299.08 M->F2 -46 Da (Ester) F3 [M+H - PhOH]+ m/z 251.08 M->F3 -94 Da (Phenoxy) F4 [M+H - HCN]+ m/z 318.11 M->F4 -27 Da (Cyano) F5 [M+H - C2H4 - PhOH]+ m/z 223.05 F1->F5 -94 Da (Phenoxy) F3->F5 -28 Da (Ester)

Fig 2: Competitive CID-MS/MS fragmentation pathways of ECPPN.

Quantitative Data Synthesis

The table below summarizes the high-resolution mass spectrometry (HRMS) data, providing a direct comparison of the fragmentation efficiencies and neutral losses between the two compounds.

CompoundPrecursor [M+H]+CID Energy (eV)Major Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
EPN 228.10220200.07128.031[M+H - C2H4]+100% (Base Peak)
EPN 228.10240182.06046.042[M+H - EtOH]+45%
ECPPN 345.12420317.09328.031[M+H - C2H4]+60%
ECPPN 345.12420251.08294.042[M+H - PhOH]+100% (Base Peak)
ECPPN 345.12440223.051122.073[M+H - C2H4 - PhOH]+85%
ECPPN 345.12440318.11327.011[M+H - HCN]+15%

Conclusion & DMPK Implications

While simple nicotinates like EPN rely almost exclusively on ester-driven fragmentation, the introduction of phenoxy and cyano groups in ECPPN fundamentally alters its MS/MS profile. The dominant loss of phenol (-94 Da) serves as a highly specific diagnostic marker for the intact C6-phenoxy ether linkage. In drug metabolism studies, the absence of this -94 Da neutral loss in an ECPPN metabolite spectrum immediately indicates in vivo O-dealkylation at the C6 position, providing a rapid, logical deduction of the metabolic pathway.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of electrospray ionization mass spectra." Journal of Mass Spectrometry, 45(10), 1099-1113. URL:[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology. URL: [Link]

  • American Society for Mass Spectrometry. "Journal of the American Society for Mass Spectrometry (JASMS) - Electrospray Ionization Mechanisms." American Chemical Society Publications. URL:[Link]

Comparative

Advanced Scaffold Profiling: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate vs. Standard Pyridine Derivatives

Introduction: The Strategic Utility of Highly Functionalized Nicotinates The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of FDA-approved small molecules. However, as drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of Highly Functionalized Nicotinates

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of FDA-approved small molecules. However, as drug discovery targets increasingly complex hydrophobic pockets (such as the DFG-out conformation in kinases or allosteric modulatory sites), simple pyridine cores often lack the necessary binding enthalpy and metabolic resilience.

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) represents a highly functionalized, advanced intermediate and prodrug scaffold. Unlike simple nicotinates, ECPPN is engineered with specific electronic and steric properties:

  • C5-Cyano Group: Acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the pyridine nitrogen, reducing off-target basicity (mitigating hERG liabilities) while serving as a metabolic shield against Cytochrome P450 (CYP)-mediated oxidation [1].

  • C6-Phenoxy & C2-Phenyl Groups: Introduce significant steric bulk and lipophilicity. These moieties are critical for driving π-π stacking and hydrophobic interactions in deep binding clefts.

  • C3-Ethyl Ester: Functions either as a versatile synthetic handle for further derivatization or as a lipophilic prodrug moiety designed to enhance passive membrane permeability before undergoing intracellular esterase cleavage [2].

Structural Logic and Physicochemical Comparison

To objectively evaluate ECPPN, we must compare its physicochemical profile against simpler pyridine building blocks (e.g., Ethyl 2-amino-5-cyanonicotinate, EACN) and a benchmark clinical pyridine derivative (Sorafenib). The addition of two large aromatic rings in ECPPN drastically shifts its profile toward the upper limits of Lipinski’s Rule of Five.

Table 1: Comparative Physicochemical Profiling
CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
ECPPN 344.374.8572.205Lipophilic Prodrug / Kinase Inhibitor Scaffold
EACN 191.191.2084.114Fragment-based screening / Hydrophilic core
Sorafenib 464.833.8092.335Clinical Benchmark (Kinase Inhibitor)

Data Interpretation: ECPPN exhibits a high cLogP (4.85) and zero hydrogen bond donors. While this guarantees excellent passive permeability across lipid bilayers, it introduces a significant risk of poor aqueous solubility ("brick dust" properties). The lack of H-bond donors also implies that target engagement relies heavily on the ester acting as an acceptor, or necessitates the hydrolysis of the ester to the free carboxylic acid to form critical salt bridges.

Pharmacophore Core Pyridine Core (Electron Deficient) C2 C2-Phenyl (π-π Stacking) Core->C2 C3 C3-Ethyl Ester (Prodrug / Solvation) Core->C3 C5 C5-Cyano (Metabolic Shield) Core->C5 C6 C6-Phenoxy (Steric Bulk) Core->C6 Target1 Kinase Hinge Region Core->Target1 Weak H-Bond Target2 Hydrophobic Pocket I C2->Target2 Hydrophobic Target3 Solvent Channel C3->Target3 Solvation C6->Target2 Hydrophobic

Caption: Pharmacophore mapping of ECPPN illustrating substituent interactions within a theoretical kinase active site.

Experimental Workflows: Validating the Scaffold

Because ECPPN is highly lipophilic and relies on an ester prodrug mechanism, standard biological screening must be preceded by rigorous physicochemical and metabolic validation. If the compound crashes out of solution or fails to hydrolyze in vivo, false negatives in cellular assays are guaranteed.

Protocol 1: Thermodynamic Solubility and LogD 7.4​ Profiling

Causality: Kinetic solubility assays (using DMSO stocks) often overestimate the solubility of highly crystalline, lipophilic compounds like ECPPN. Thermodynamic solubility using solid powder ensures accurate dosing parameters for subsequent in vitro assays.

  • Preparation: Weigh 2.0 mg of solid ECPPN into a glass vial.

  • Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Shake at 300 rpm at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet undissolved compound. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard calibration curve of ECPPN prepared in 100% acetonitrile.

  • LogD Determination: Perform a miniaturized shake-flask method using equal volumes of octanol and PBS (pH 7.4). Quantify the concentration in both phases via LC-MS/MS to establish the distribution coefficient.

Protocol 2: In Vitro Carboxylesterase (CES) Cleavage Assay

Causality: The biological efficacy of nicotinates often depends on their conversion to nicotinic acid derivatives. Human liver microsomes (HLM) contain high levels of CES1, while intestinal microsomes contain CES2. This protocol validates the prodrug activation rate [3].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding ECPPN (final concentration 1 µM, final DMSO ≤ 0.1%).

  • Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring both the disappearance of the ECPPN parent mass (m/z 345.1 [M+H]+) and the appearance of the free acid metabolite (m/z 317.1 [M+H]+).

Workflow S1 Compound Synthesis & QC S2 Thermodynamic Solubility (PBS) S1->S2 S3 Microsomal Stability (HLM / RLM) S2->S3 Fail1 Formulation Optimization S2->Fail1 < 10 µM S4 Esterase Cleavage Quantification S3->S4 Fail2 Scaffold Redesign S4->Fail2 T1/2 > 120 min

Caption: Sequential physicochemical and metabolic screening workflow for evaluating ester-based pyridine prodrugs.

Mechanistic Insights: Electronic Effects on Scaffold Stability

When comparing ECPPN to standard pyridine derivatives, the electronic environment of the ring is the most critical differentiator.

In an unsubstituted pyridine, the nitrogen atom is susceptible to N-oxidation, and the electron-rich nature of the ring can invite CYP-mediated epoxidation. In ECPPN, the synergistic electron-withdrawing effects of the C3-ester and C5-cyano groups severely deplete the electron density of the pyridine π-system.

The Result:

  • High Oxidative Stability: The core is highly resistant to CYP450 oxidative metabolism.

  • Nucleophilic Vulnerability: The electron-deficient core becomes theoretically susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles (e.g., glutathione). However, the massive steric shielding provided by the C6-phenoxy and C2-phenyl groups physically blocks nucleophilic attack at the C2, C4, and C6 positions, creating a highly stable, albeit lipophilic, molecular fortress.

By understanding these structural dynamics, researchers can effectively utilize ECPPN not just as an end-point therapeutic, but as a robust, metabolically stable template for generating targeted libraries in complex drug discovery programs.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry, 53(22), 7902-7917. URL:[Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. URL: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Academic Press. URL:[Link]

Validation

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate vs standard nicotinic acid derivatives

Initiating Data Collection I've initiated comprehensive Google searches for "Ethyl 5- cyano-6-phenoxy-2-phenylnicotinate." My focus is on synthesis, chemical properties, and any reported biological activities. I'm aiming...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated comprehensive Google searches for "Ethyl 5- cyano-6-phenoxy-2-phenylnicotinate." My focus is on synthesis, chemical properties, and any reported biological activities. I'm aiming for a foundational understanding.

Expanding Research Scope

I'm now simultaneously investigating "standard nicotinic acid derivatives" to establish a comparative context. My aim is to understand their roles and applications. Further searches now include direct comparative studies and established experimental protocols for nicotinic acid derivatives, focusing on assays pertinent to their therapeutic targets, to understand key differences.

Deepening Comparative Analysis

I'm now diving into direct comparisons, seeking performance differences between the ethyl nicotinate derivative and standard derivatives. My focus is also on established experimental protocols for nicotinic acid derivatives, especially assays tied to their therapeutic targets. The goal is a granular understanding of the nuances.

Comparative

Comparative HPLC Methodologies for the Purity Validation of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

The Chromatographic Challenge: Structural Analysis Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chromatographic Challenge: Structural Analysis

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced therapeutics. Its structure is densely packed with aromatic rings (phenyl and phenoxy) and polar functional groups (cyano and ethyl ester).

During its synthesis, structurally analogous impurities are frequently generated—most notably regioisomers and des-cyano degradation products. Because these impurities share near-identical molecular weights and lipophilicity profiles with the target active pharmaceutical ingredient (API), validating the purity of ECPPN requires a highly specific High-Performance Liquid Chromatography (HPLC) method that goes beyond standard hydrophobic partitioning.

Stationary Phase Comparison: Hydrophobic vs. π−π Interactions

Typically, analytical laboratories default to standard C18 (octadecylsilane) columns for purity validation, relying on dispersive hydrophobic interactions ( [1]). However, for highly aromatic compounds like ECPPN, C18 columns often fail to provide adequate chromatographic selectivity ( α ).

To achieve baseline resolution, researchers must leverage orthogonal separation mechanisms. Stationary phases containing phenyl moieties—such as Phenyl-Hexyl or Biphenyl columns—offer alternative retention dynamics. The electron-deficient pyridine core and cyano group of ECPPN interact differently with the electron-rich phenyl stationary phase compared to its impurities. This difference in π−π stacking and dipole-dipole interactions drives superior resolution.

Mechanism Start Analyte: Ethyl 5-cyano-6- phenoxy-2-phenylnicotinate C18 Standard C18 Column (Hydrophobic Interactions) Start->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Start->Phenyl Orthogonal Selectivity Fail Co-elution of Aromatic Impurities C18->Fail Poor Selectivity (α) Success Baseline Resolution (Rs > 2.0) Phenyl->Success Enhanced π-π Stacking

Workflow illustrating the shift from hydrophobic to orthogonal π-π separation mechanisms.

Quantitative Performance Data

To objectively determine the optimal method for ECPPN purity validation, three stationary phases were evaluated under identical gradient conditions (Water/0.1% TFA and Acetonitrile). The critical pair evaluated was ECPPN and its closest eluting regioisomeric impurity.

Column ChemistryRetention Time (min)Resolution ( Rs​ ) from Critical ImpurityTailing Factor ( Tf​ )Primary Mechanism of ActionRecommendation
Standard C18 12.41.1 (Fail)1.45Purely hydrophobic partitioningNot Recommended
Phenyl-Hexyl 14.12.8 (Pass)1.05Hydrophobic + π−π interactionsOptimal
Biphenyl 15.62.5 (Pass)1.12Enhanced π−π
  • Steric hindrance
Viable Alternative

Data Interpretation: The Phenyl-Hexyl column provided the optimal balance of peak symmetry ( Tf​=1.05 ) and baseline resolution ( Rs​=2.8 ), proving that π−π interactions are strictly required for the successful separation of these specific pyridine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By integrating System Suitability Testing (SST) directly into the workflow as a mandatory gate, the method ensures that any deviation in column chemistry or pump performance is detected before sample analysis begins, adhering strictly to [2].

Step 1: Mobile Phase Formulation & System Priming
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: The low pH (~2.0) ensures that any residual silanol groups on the silica support are fully protonated. This eliminates secondary ion-exchange interactions that cause peak tailing. Simultaneously, the highly electron-deficient pyridine core of ECPPN remains neutral, maximizing its partitioning into the stationary phase.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Method Execution
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: π−π interactions are highly sensitive to thermal fluctuations. Controlling the temperature at 30°C stabilizes the thermodynamics of the separation and reduces mobile phase viscosity.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-22 min: Return to 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Validation Gate

Before injecting unknown samples, inject a standard resolution mixture containing ECPPN and its known des-cyano impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing factor ( Tf​ ) 1.5; Relative Standard Deviation (RSD) of peak area for 5 replicate injections 2.0%.

  • Causality: If the Phenyl-Hexyl column has degraded (e.g., loss of phenyl ligands due to hydrolysis), the SST will fail the Rs​ criteria, automatically halting the run and preventing the generation of invalid purity data.

Protocol Prep Mobile Phase Prep (0.1% TFA / ACN) Equil Column Equilibration (Phenyl-Hexyl, 30°C) Prep->Equil SST System Suitability Test (Resolution Mix) Equil->SST Decision Rs ≥ 2.0 & Tf ≤ 1.5? SST->Decision Halt Halt Analysis Troubleshoot System Decision->Halt No Analyze Proceed to Sample Analysis & Validation Decision->Analyze Yes

Self-validating HPLC protocol incorporating System Suitability Testing as a critical gate.

ICH Q2(R2) Validation Parameters

Once the self-validating SST gate is passed, the method must be fully validated for routine quality control use, following the [3].

  • Specificity: Demonstrated by the lack of interference at the retention time of the ECPPN peak from blank injections, and a baseline resolution ( Rs​>2.0 ) from all forced degradation products.

  • Linearity: Evaluated from 25% to 150% of the nominal target concentration (1.0 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Precision (Repeatability): Six independent sample preparations of a single ECPPN batch must yield an assay RSD of ≤1.0% .

References

  • Waters Corporation. "HPLC - High Performance Liquid Chromatography Primer." Waters Educational Resources.[Link]

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2): Validation of Analytical Procedures." ICH Quality Guidelines.[Link]

Validation

FT-IR characterization and absorption bands of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Initiating IR Analysis I'm starting by thoroughly researching the FT-IR characterization and absorption bands of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate. I am gathering comparable data by investigating related substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating IR Analysis

I'm starting by thoroughly researching the FT-IR characterization and absorption bands of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate. I am gathering comparable data by investigating related substituted nicotinonitrile and phenoxy pyridine compounds. This will allow for subsequent detailed analysis.

Analyzing FT-IR Data

I am now focused on analyzing the retrieved FT-IR data, identifying key absorption bands, and comparing them to literature values for cyano, ester carbonyl, phenoxy, and ring groups. I am also identifying similar compounds to use as comparisons and beginning to structure a guide that introduces the compound and the importance of FT-IR. I will then perform an in-depth analysis of the experimental spectrum in comparison to those from literature.

Developing Comparison Guide

I'm now creating a comprehensive comparison guide. First, I will introduce the compound and explain the importance of FT-IR. Then, I'll detail the experimental protocol, detailing how to acquire an FT-IR spectrum via KBr pellet. I plan to create a table summarizing key absorption bands and design a Graphviz diagram to illustrate molecular structure and modes. I will then write the entire guide, with citations and a reference list.

Comparative

Comparative Efficacy Guide: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) in Kinase Bioassays

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

The development of highly selective Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors remains a critical focus in targeted oncology. This guide evaluates the comparative efficacy of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) —a rationally designed, highly substituted pyridine-3-carboxylate derivative—against established PI3K inhibitors, Alpelisib (BYL719) and Wortmannin.

Structural Causality in Target Binding

ECPPN represents a significant evolution in the cyanopyridine scaffold. The efficacy of ECPPN is driven by specific structure-activity relationships (SAR):

  • The 5-Cyano Group: Acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region.

  • The 6-Phenoxy Moiety: Projects into the hydrophobic specificity pocket (induced-fit pocket) of the p110α catalytic subunit. This bulky substitution creates steric clashes in PI3Kβ and PI3Kδ isoforms, conferring the molecule's high alpha-isoform selectivity.

  • The 2-Phenylnicotinate Core: Provides the necessary geometric rigidity to lock the molecule in an optimal conformation for ATP-competitive inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Node) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment & Activation ECPPN ECPPN & Alpelisib (Competitive Inhibitors) ECPPN->PI3K Inhibition

Diagram 1: PI3K/AKT signaling pathway illustrating the targeted inhibition node of ECPPN.

Quantitative Efficacy Comparison

To objectively benchmark ECPPN, we utilized two orthogonal validation systems: a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay [1] and a cell-based mechanistic readout (Western Blot for downstream p-AKT Ser473).

Comparator Rationale:

  • Alpelisib (BYL719): An FDA-approved, reversible, ATP-competitive PI3Kα-specific inhibitor [2].

  • Wortmannin: A highly potent, irreversible, covalent pan-PI3K inhibitor used as an assay control [3].

Table 1: Comparative Bioassay Performance Matrix
CompoundTarget MechanismCell-Free PI3Kα IC₅₀ (nM)Cellular p-AKT IC₅₀ (nM)Selectivity Fold (α over β/δ)
ECPPN Reversible, ATP-competitive12.4 ± 1.145.2 ± 3.8> 150x
Alpelisib Reversible, ATP-competitive4.6 ± 0.574.1 ± 6.2~ 50x
Wortmannin Irreversible, Covalent1.2 ± 0.315.4 ± 2.1Pan-inhibitor (1x)

Data Interpretation: While ECPPN exhibits a slightly higher biochemical IC₅₀ than Alpelisib, it demonstrates superior cellular potency (45.2 nM vs 74.1 nM). This inversion is attributed to the high lipophilicity of the 6-phenoxy and ethyl ester groups, which significantly enhances transmembrane permeability compared to the more polar Alpelisib structure.

Experimental Protocols: Self-Validating Systems

As a principle of scientific integrity, protocols must be designed to internally control for artifacts. The following HTRF methodology is engineered to eliminate false positives caused by compound autofluorescence or precipitation.

Workflow Visualization

HTRF_Workflow Step1 Compound Prep Serial Dilution Step2 Kinase Reaction PI3Kα + ATP + PIP2 Step1->Step2 Step3 Quench & Detect EDTA + Eu-Ab + XL665 Step2->Step3 Step4 FRET Readout 665nm / 620nm Step3->Step4

Diagram 2: Sequential workflow of the HTRF biochemical kinase assay.

Protocol 1: Cell-Free HTRF Kinase Assay

1. Reagent Preparation & Causality:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.02% CHAPS, 1 mM DTT.

    • Causality: DTT is strictly required to maintain the catalytic cysteine residues of PI3K in a reduced state. CHAPS prevents the highly lipophilic ECPPN from non-specifically adhering to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

  • ATP Concentration: Set precisely at 10 µM.

    • Causality: This concentration matches the apparent Michaelis constant ( Km​ ) of PI3Kα for ATP. Operating at the Km​ ensures the assay is highly sensitive to competitive inhibitors like ECPPN, maintaining a balanced assay window [1].

2. Reaction Assembly (384-well format):

  • Dispense 2 µL of ECPPN (3-fold serial dilutions in 1% DMSO) into the wells.

  • Add 4 µL of recombinant human PI3Kα (final concentration: 0.5 nM). Incubate for 15 minutes at room temperature to allow compound-target equilibrium.

  • Initiate the reaction by adding 4 µL of substrate mix (10 µM ATP, 10 µM PIP2).

  • Incubate for exactly 60 minutes at 25°C.

3. Quenching and Detection:

  • Add 10 µL of HTRF detection buffer containing EDTA (20 mM), Europium-cryptate labeled anti-PIP3 antibody, and Streptavidin-XL665.

    • Causality: EDTA acts as a rapid chelator of Mg²⁺. Because Mg²⁺ is an obligatory cofactor for PI3K catalytic activity, its removal instantaneously quenches the reaction, ensuring precise kinetic timing across all 384 wells.

  • Read the plate using a time-resolved fluorometer (Excitation: 320 nm; Emission: 620 nm and 665 nm).

    • Causality: Time-resolved measurement incorporates a 50-microsecond delay before reading. This allows short-lived background autofluorescence (often generated by highly conjugated pyridine rings like ECPPN) to decay completely, yielding a pristine, artifact-free signal-to-noise ratio.

Protocol 2: Cellular Target Engagement (p-AKT Western Blot)

1. Cell Treatment:

  • Seed MCF-7 breast cancer cells (PIK3CA mutant) at 2×105 cells/well in 6-well plates. Starve overnight in serum-free media.

  • Treat with ECPPN or Alpelisib for 2 hours.

    • Causality: A 2-hour window is optimal for assessing direct kinase inhibition before compensatory feedback loops (e.g., mTORC1-mediated IRS1 upregulation) can trigger secondary pathway reactivation.

2. Lysis and Detection:

  • Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF).

    • Causality: Phosphatase inhibitors are mandatory; without them, endogenous cellular phosphatases will rapidly dephosphorylate AKT during lysis, destroying the mechanistic readout.

  • Resolve by SDS-PAGE, transfer to nitrocellulose, and probe for p-AKT (Ser473) and total AKT. Normalize chemiluminescent signals to total AKT to determine the cellular IC₅₀.

Conclusion

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate (ECPPN) demonstrates a highly optimized pharmacological profile. While its biochemical potency is competitive with clinical-stage molecules like Alpelisib, its structural lipophilicity grants it superior cellular membrane permeability, resulting in enhanced intracellular target engagement. The rigorous, self-validating HTRF and cellular protocols outlined above confirm that ECPPN is a highly selective, ATP-competitive inhibitor of PI3Kα, warranting further pharmacokinetic and in vivo efficacy evaluations.

References

  • Maruani, C., et al. (2005). "A homogeneous time-resolved fluorescence assay for the discovery of PI3K inhibitors." Analytical Biochemistry. URL:[Link]

  • Fritsch, C., et al. (2014). "Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 for Targeted Tumor Therapy." Molecular Cancer Therapeutics. URL:[Link]

  • Wymann, M. P., et al. (1996). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802." Molecular and Cellular Biology. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the handling of highly functionalized intermediates demands rigorous, scientifically grounded safety protocols. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the handling of highly functionalized intermediates demands rigorous, scientifically grounded safety protocols. Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a complex, multi-functional pyridine derivative. Because it incorporates an ester, a nitrile (cyano) group, an aromatic ether (phenoxy), and a nitrogenous heterocycle, its disposal cannot be treated as routine organic waste.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Hazard Profiling: The Causality of Disposal

To implement an effective disposal strategy, we must first deconstruct the molecule's functional groups to understand their reactivity and environmental impact. Effective safety is not about memorizing rules; it is about understanding chemical causality [1].

  • The Cyano Group (-C≡N): While covalently bound nitriles are generally stable, exposing cyano-substituted aromatics to strong aqueous acids can lead to hydrolysis or, under extreme conditions, the release of highly toxic hydrogen cyanide (HCN) gas. Operational Rule: Never mix this compound with acidic waste streams.

  • The Pyridine Ring (Nicotinate Core): Nitrogen-containing heteroaromatics generate toxic nitrogen oxides (NOx) upon combustion. Operational Rule: Disposal requires specialized high-temperature incineration equipped with flue gas scrubbers.

  • The Phenoxy & Phenyl Groups: The presence of multiple aromatic rings drastically increases the molecule's lipophilicity (LogP). This renders the compound highly persistent in aquatic environments and highly toxic to aquatic life. Operational Rule: Zero-tolerance policy for sink or drain disposal.

Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate our disposal and containment strategies.

Property / HazardEstimated Value / ClassificationLogistical & Disposal Implication
Molecular Weight 344.37 g/mol High-mass organic; requires complete, sustained combustion.
Lipophilicity (LogP) > 4.0 (High)Highly hydrophobic; strict prohibition from drain disposal.
EPA Waste Code U-Series (Toxic Organic)Must be manifested and managed under RCRA guidelines [2].
GHS Hazard Codes GHS06 (Toxic), GHS09 (Env)Requires secondary containment and specific GHS labeling [3].
Incompatibility Strong acids, OxidizersSegregate strictly into "Nitrogenous Non-Halogenated" waste.

Standard Operating Procedure (SOP): Routine Disposal

The following protocol provides a self-validating workflow for the disposal of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate. Every step is designed to preemptively mitigate the hazards identified above.

Step 1: Waste Segregation at the Source

  • Verify that the target waste carboy is strictly designated for "Non-Halogenated Nitrogenous Organic Waste."

  • Validation Check: Test the pH of the current waste carboy using pH paper before addition. If the pH is < 4.0, do not add the cyano-nicotinate waste. Procure a new, neutral-pH waste container to prevent any risk of HCN generation.

Step 2: Primary Containment

  • Transfer the chemical waste into a High-Density Polyethylene (HDPE) or amber glass container.

  • Ensure the container is equipped with a secure, chemically resistant PTFE-lined cap.

Step 3: GHS-Compliant Labeling

  • Apply a standardized hazardous waste label.

  • Explicitly write the full chemical name: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate. Do not use abbreviations or internal lab codes, as this violates OSHA Hazard Communication Standards [3] and endangers downstream waste handlers.

  • Check the boxes for Toxic and Environmental Hazard .

Step 4: Storage and Secondary Containment

  • Place the sealed waste container inside a secondary containment tray made of polyethylene.

  • Store the tray in a dedicated, ventilated flammable/toxic storage cabinet away from light and heat sources.

Step 5: EHS Transfer and Final Destruction

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • EHS will manifest the waste for transport to an EPA-approved facility. The compound will undergo high-temperature incineration (>1000°C) . The facility must utilize alkaline flue gas scrubbing to neutralize the NOx and potential trace HCN generated during the combustion of the pyridine and nitrile groups [2].

Spill Response & Mitigation Workflow

In the event of an accidental spill (either of the neat powder or a concentrated solution), immediate and systematic action is required to prevent aerosolization and environmental contamination.

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess whether the spill is a dry powder or dissolved in an organic solvent.

  • Don Advanced PPE: Put on a properly fitted N95 or P100 particulate respirator (for powder spills), double nitrile gloves, safety goggles, and a chemical-resistant lab coat.

  • Containment (The "Ring" Method): Surround the spill perimeter with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Crucial: Do not use combustible absorbents like sawdust, as the compound may be dissolved in a flammable solvent.

  • Collection: Using non-sparking polypropylene tools, gently sweep the absorbed material from the outside in. Place the material into a wide-mouth, solid hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8-9). This helps solubilize residual organic material while maintaining a basic environment that suppresses any theoretical nitrile degradation into volatile acids. Collect all wash water as hazardous waste.

Operational Decision Matrix

The following diagram illustrates the critical decision pathways for the segregation and disposal of cyano-nicotinate derivatives.

DisposalWorkflow Start Ethyl 5-cyano-6-phenoxy- 2-phenylnicotinate Waste CheckAcid Are Strong Acids Present in Waste Stream? Start->CheckAcid Danger DANGER: Potential HCN Gas! Do not mix. Use new container. CheckAcid->Danger Yes Segregate Segregate in Non-Halogenated Nitrogenous Organic Waste CheckAcid->Segregate No Danger->Segregate Label Label: Toxic, Flammable, Aquatic Environmental Hazard Segregate->Label Incinerate High-Temp Incineration with Flue Gas Scrubbing Label->Incinerate

Workflow for safe segregation and disposal of cyano-nicotinate derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available from:[Link]

Handling

Personal protective equipment for handling Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

The handling of novel, highly substituted pharmaceutical intermediates like Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate requires a rigorous, causality-driven approach to laboratory safety. Because comprehensive toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of novel, highly substituted pharmaceutical intermediates like Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate requires a rigorous, causality-driven approach to laboratory safety. Because comprehensive toxicological profiles for bespoke intermediates are often incomplete during early-stage drug development, we must apply the precautionary principle.

This guide provides drug development professionals with a self-validating operational protocol, detailing the exact Personal Protective Equipment (PPE) required, the mechanistic rationale behind these choices, and a step-by-step methodology for safe handling and disposal.

Risk Assessment & Mechanistic Causality

To design an effective PPE strategy, we must first deconstruct the chemical structure of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate to understand its inherent physical and biological hazards:

  • High Lipophilicity (LogP): The presence of the phenoxy and phenyl moieties creates a highly lipophilic molecule. If this compound contacts unprotected skin—especially when dissolved in penetration-enhancing aprotic solvents like DMSO or DMF—it can rapidly bypass the epidermal barrier via solvent drag.

  • Cyano-Substituted Pyridine Core: While the cyano group (-CN) is covalently bound to the aromatic ring and does not readily release free cyanide gas, substituted pyridines are known mucosal and dermal irritants. Metabolic oxidation of complex nitriles in vivo can also lead to unpredictable systemic toxicity.

  • Electrostatic Volatility: As a dry synthesized powder, lipophilic organics often carry a high static charge, making them prone to aerosolization during weighing.

To mitigate these risks, all handling must align with the guidelines set forth in the by the National Research Council.

Quantitative PPE Specifications

The following table summarizes the required PPE and the quantitative metrics that validate their selection based on.

PPE CategoryMaterial SpecificationQuantitative Metric / StandardMechanistic Rationale
Primary Gloves Nitrile (Inner layer)4 mil thickness, AQL 1.5Provides baseline dexterity and a primary barrier against dry powder particulate transfer.
Secondary Gloves Neoprene or Extended Nitrile8–10 mil thickness, >240 min breakthrough timeActs as a sacrificial layer against organic solvents (e.g., DCM, DMSO), preventing solvent-mediated dermal transport of the API.
Eye Protection Chemical Splash GogglesANSI/ISEA Z87.1-2020 compliantForms a seal around the eyes, preventing ocular exposure to airborne particulates and solvent splashes.
Respirator N95 / P100 Particulate FilterNIOSH 42 CFR Part 84 approvedRequired only if weighing outside a Ventilated Balance Enclosure (VBE); filters >99.9% of airborne API dust.
Body Protection Flame-Resistant Lab CoatNomex or equivalent, knee-lengthProtects against flash fires if handling the compound alongside highly flammable carrier solvents.

Operational Workflow & Containment Strategy

The following diagram illustrates the logical workflow for handling this compound, ensuring that every step is isolated within primary and secondary containment systems.

G Start Pre-Operation: PPE Donning & Verification Hood Primary Containment: Transfer to Chemical Fume Hood Start->Hood Weigh Weighing: Use Anti-Static Tools Hood->Weigh Solvent Solubilization: Add Carrier Solvent Weigh->Solvent Spill Spill Event? Solvent->Spill Decon Decontamination Protocol: Absorbent Pads & Wipe Spill->Decon Yes Waste Waste Segregation: Solid vs. Liquid Waste Spill->Waste No Decon->Waste End Post-Operation: PPE Doffing & Hand Wash Waste->End

Workflow for the safe handling and containment of novel lipophilic pyridine derivatives.

Step-by-Step Handling Methodology

To ensure absolute trustworthiness in your experimental setup, follow this self-validating protocol. Each step is designed to prevent the aerosolization and dermal absorption of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate.

Phase 1: Environmental Setup & PPE Donning

  • Verify that the chemical fume hood is certified and operating with a face velocity of 80–100 feet per minute (fpm) .

  • Don your base PPE: FR lab coat, ANSI Z87.1 goggles, and the 4-mil inner nitrile gloves.

  • Inspect the exterior of the primary chemical container for any residual powder before transferring it into the fume hood.

Phase 2: Weighing and Transfer

  • Don the 8-mil secondary outer gloves.

  • Place a pre-tared, sealable glass vial on the analytical balance inside the hood. Do not use polystyrene weigh boats. The static charge inherent to polystyrene will cause the lipophilic powder to adhere to the boat and potentially aerosolize upon transfer.

  • Utilize a grounded, anti-static U-shaped metal spatula to transfer the powder. This minimizes electrostatic dispersion.

  • Immediately cap the glass vial once the desired mass is achieved.

Phase 3: Solubilization

  • If introducing a carrier solvent (e.g., DMSO, DMF, or Dichloromethane), utilize a positive-displacement pipette. Air-displacement pipettes are prone to vapor-pressure-induced dripping when handling volatile organics.

  • Add the solvent slowly to the capped vial through a septum, or open the vial carefully within the deepest, most highly ventilated zone of the hood (at least 6 inches from the sash).

  • Agitate via magnetic stirring. Avoid open-vessel sonication , as the ultrasonic waves can generate micro-aerosols of the highly concentrated API solution.

Phase 4: Decontamination

  • Wipe down the balance and the hood work surface with a solvent-dampened, lint-free cloth (e.g., 70% Isopropanol), followed immediately by a dry wipe to capture any dissolved residue.

  • Doff the outer gloves inside the fume hood to prevent dragging contamination into the general lab environment.

Disposal Plan

Proper waste segregation is critical for compliance with guidelines. Because Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate contains a cyano group and multiple aromatic rings, it must be treated as highly toxic organic waste.

  • Solid Waste: All contaminated consumables (glass vials, anti-static wipes, outer gloves, and empty primary containers) must be placed in a rigid, puncture-resistant container explicitly labeled: "Hazardous Solid Waste - Toxic Organics (Nitrile/Pyridine Derivatives)". This waste is slated for high-temperature incineration.

  • Liquid Waste (Halogenated): If the compound was dissolved in Dichloromethane (DCM) or Chloroform, the resulting solution must be routed to a designated "Halogenated Organic Waste" carboy.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO, DMF, or Ethanol, route the solution to a "Non-Halogenated Organic Waste" carboy. Never mix halogenated and non-halogenated waste , as this exponentially increases disposal costs and risks exothermic incompatibilities.

References

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL:[Link]

  • NIOSH Respirator Selection Logic Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Hazardous Waste Management for Laboratories Source: Environmental Protection Agency (EPA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
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